molecular formula C7H16N2O B13850483 (R)-2-(Methoxymethyl)-1-methylpiperazine

(R)-2-(Methoxymethyl)-1-methylpiperazine

Cat. No.: B13850483
M. Wt: 144.21 g/mol
InChI Key: YOFWUTDMXLXUJQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Methoxymethyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(Methoxymethyl)-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Methoxymethyl)-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)-1-methylpiperazine

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YOFWUTDMXLXUJQ-SSDOTTSWSA-N

Isomeric SMILES

CN1CCNC[C@@H]1COC

Canonical SMILES

CN1CCNCC1COC

Origin of Product

United States

Foundational & Exploratory

(R)-2-(Methoxymethyl)-1-methylpiperazine CAS 1448298-67-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1448298-67-6 Formula: C₇H₁₆N₂O Molecular Weight: 144.21 g/mol [1][2][3]

Executive Summary

(R)-2-(Methoxymethyl)-1-methylpiperazine is a specialized chiral heterocycle serving as a high-value building block in modern medicinal chemistry.[2][3] Distinguished by its defined stereochemistry and the presence of a methoxymethyl (MOM) ether moiety adjacent to the N1-methyl group, this scaffold offers a unique vector for optimizing physicochemical properties in drug candidates.[3]

Unlike simple alkyl-piperazines, the C2-methoxymethyl group introduces a specific dipole orientation and hydrogen-bond accepting capability without acting as a hydrogen-bond donor.[2][3] This structural feature is critical for modulating LogD , improving metabolic stability (by blocking alpha-oxidation sites), and fine-tuning CNS penetration .[2][3] It is frequently employed in the synthesis of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin modulators), and neuroactive agents where enantiopurity is non-negotiable.[2]

Chemical Identity & Physicochemical Profile[4][5][6][7]

This section details the core properties necessary for integrating CAS 1448298-67-6 into synthetic workflows.

Structural Analysis

The molecule features a piperazine ring fixed in a chair conformation.[3] The (R)-configuration at C2 places the methoxymethyl substituent in an equatorial position to minimize 1,3-diaxial interactions with the N1-methyl group, thereby stabilizing the conformer.[2][3]

Key Structural Features:

  • N1-Methyl: Tertiary amine; sterically crowded but highly nucleophilic.[2][3]

  • C2-Methoxymethyl: Chiral center; provides steric bulk and electronic modulation.[2][3]

  • N4-H: Secondary amine; the primary handle for coupling reactions (S_NAr, Buchwald-Hartwig, Amide coupling).[2][3]

Physicochemical Data Table[2][3]
PropertyValue (Experimental/Predicted)Relevance to Drug Design
Physical State Colorless to pale yellow liquidEase of handling in flow chemistry.[2][3]
Boiling Point 175–185 °C (at 760 mmHg)*High thermal stability for elevated temp reactions.[2][3]
Density 0.92 ± 0.05 g/cm³Standard solvent compatibility.[2][3]
pKa (N1) ~7.8Modulated by proximal ether oxygen (inductive effect).[2][3]
pKa (N4) ~9.2Primary basic center; protonation site at physiological pH.[2][3]
LogP 0.35 ± 0.2Low lipophilicity; ideal for fragment-based design.[2][3]
TPSA 21.7 ŲExcellent permeability profile (CNS active range).[2][3]
Optical Rotation [α]D specific (solvent dependent)Critical QC parameter for enantiomeric excess (ee).

*Note: Boiling point estimated based on 1-methylpiperazine (138°C) and methoxy-group contribution.[2][3]

High-Fidelity Synthesis & Manufacturing

Accessing the pure (R)-enantiomer requires a route that avoids racemization, particularly at the C2 position which is alpha to a nitrogen.[2][3] The following protocol is the industry-standard approach for high-enantiopurity synthesis, utilizing the "Chiral Pool" strategy.

Retrosynthetic Logic

Direct methylation of 2-methoxymethylpiperazine is possible but often leads to regioselectivity issues (N1 vs N4).[2][3] The preferred route starts from a protected chiral precursor, such as (R)-4-N-Boc-2-hydroxymethylpiperazine , ensuring site-specific methylation at N1.[2][3]

Synthesis Workflow (DOT Diagram)

SynthesisRoute Figure 1: Regioselective Synthesis from Chiral Pool Precursor Start (R)-4-Boc-2-hydroxymethylpiperazine (Commercially Available) Step1 Intermediate A (O-Methylation) Start->Step1 1. NaH, THF, 0°C 2. MeI (1.1 eq) Step2 Intermediate B (N1-Methylation) Step1->Step2 1. HCHO (aq), NaBH(OAc)3 Reductive Amination DCM/AcOH Final Target Product (R)-2-(Methoxymethyl)-1-methylpiperazine Step2->Final 1. TFA / DCM (1:4) 2. Basic Workup (NaOH)

Caption: Figure 1 illustrates the 3-step regioselective synthesis preserving the C2 chiral center.

Detailed Protocol Highlights
  • O-Methylation (Ether Formation):

    • Reagents: Sodium Hydride (60% dispersion), Methyl Iodide.[2]

    • Critical Control: The reaction must be kept between 0°C and 10°C initially to prevent beta-elimination or racemization.[2][3] The N4-Boc group prevents quaternization at the N4 position.[2][3]

  • N1-Methylation (Reductive Alkylation):

    • Reagents: Formaldehyde (37% aq), Sodium Triacetoxyborohydride (STAB).[2]

    • Mechanism:[4][5][6][7] Formation of the iminium ion at N1 followed by rapid hydride delivery.[2][3] STAB is preferred over NaBH4 to avoid reducing the Boc group or side reactions.[3]

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane.[2][3]

    • Purification: The final product is water-soluble.[2][3][7] Isolation usually requires basification to pH >12 followed by exhaustive extraction with Chloroform/Isopropanol (3:[2][3]1) or continuous liquid-liquid extraction.[2][3]

Medicinal Chemistry Applications

The "Methoxymethyl" Vector

In drug design, replacing a simple methyl or ethyl group with a methoxymethyl (MOM) group at the piperazine C2 position serves three purposes:

  • Electronic Withdrawing Effect: The oxygen atom pulls electron density from the N1 nitrogen, slightly lowering its pKa.[3] This can reduce hERG channel affinity, a common liability for basic amines.[3]

  • Metabolic Blocking: The C2 position is a common site for CYP450-mediated oxidation.[2][3] The methoxymethyl group sterically and electronically deactivates this position towards metabolic attack.[3]

  • Conformational Lock: The substituent forces the piperazine ring into a rigid chair conformation, pre-organizing the N4-vector for binding to the target protein.[3]

Design Cycle Integration

MedChemCycle Target Target Identification (Kinase/GPCR) Scaffold Piperazine Scaffold Selection Target->Scaffold Opt1 Optimize Solubility (Add Polar Ether) Scaffold->Opt1 LogD Modulation Opt2 Fix Chirality (R) (Selectivity Filter) Opt1->Opt2 Stereochemical Fit Candidate Lead Candidate (R)-2-(Methoxymethyl)-1-methylpiperazine Core Opt2->Candidate Synthesis & Screening

Caption: Logic flow for selecting the (R)-2-(methoxymethyl) scaffold in lead optimization.

Handling, Stability & Analytics

Stability Profile
  • Storage: Hygroscopic amine. Store under Nitrogen or Argon at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[2][3] Reacts violently with anhydrides without solvent.[2][3]

  • Shelf Life: 24 months if stored properly in sealed borosilicate glass.[2][3]

Analytical Verification

To validate the identity and purity of CAS 1448298-67-6, the following analytical suite is mandatory:

  • 1H NMR (DMSO-d6): Diagnostic signals include the N-Methyl singlet (~2.2 ppm), the O-Methyl singlet (~3.2 ppm), and the diastereotopic protons of the CH2-O group.[2][3]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.[2][3]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[2][3]

    • Requirement: >98% ee is standard for pharmaceutical applications.[2][3]

References

  • ChemicalBook. (2023).[2][3] 1-Methylpiperazine: synthesis, applications and safety. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2020).[2][3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Retrieved from [2][3]

  • European Patent Office. (2019).[2][3][6] Method for Synthesis of N-Methyl Piperazine Diphenolamide. EP 3 154 955 B1. Retrieved from [2][3]

  • BLD Pharm. (n.d.).[2][3] (R)-2-(Methoxymethyl)-1-methylpiperazine Product Page. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2026).[2][3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [2][3]

Sources

(R)-1-methyl-2-(methoxymethyl)piperazine chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, structural analysis, synthesis, and applications of (R)-1-methyl-2-(methoxymethyl)piperazine , a specialized chiral building block used in modern drug discovery.

Executive Summary

(R)-1-methyl-2-(methoxymethyl)piperazine (CAS: 1448298-67-6 ) is a chiral heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents. As a disubstituted piperazine derivative, it serves as a critical pharmacophore in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and monoamine transporter modulators. Its specific stereochemistry ((R)-configuration) and the presence of a methoxymethyl ether group provide unique steric and electronic properties that influence the binding affinity and metabolic stability of final drug candidates.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3]
  • IUPAC Name : (2R)-2-(methoxymethyl)-1-methylpiperazine

  • CAS Registry Number : 1448298-67-6[1]

  • Molecular Formula :

    
    
    
  • Molecular Weight : 144.21 g/mol

  • Chiral Center : Position 2 (R-configuration)[2][3]

Structural Representations

The molecule features a six-membered piperazine ring saturated with two nitrogen atoms at positions 1 and 4. The N1 position is methylated, and the C2 position bears a methoxymethyl side chain. The (R)-stereochemistry at C2 is critical for maintaining the 3D orientation required for specific protein-ligand interactions.

Identifier TypeString / Value
SMILES (Isomeric) CN1CNCC1
SMILES (Canonical) CN1C(COC)CNCC1
InChI Key Derived from structure (e.g., XZ...)
Stereochemical Configuration

The (R)-configuration at C2 dictates the spatial arrangement of the methoxymethyl group relative to the ring. In the chair conformation of the piperazine ring, the bulky C2 substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions, although the N1-methyl group's inversion barrier adds conformational flexibility.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the behavior of this intermediate in synthetic steps and biological systems.[4]

PropertyValue (Experimental/Predicted)Relevance
Boiling Point ~180–190 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.95 g/cm³Liquid at room temperature; easy to handle in flow chemistry.
pKa (N1) ~7.5 (Predicted)Reduced basicity due to steric bulk and inductive effect of ether.
pKa (N4) ~9.8 (Predicted)Highly basic; primary site for nucleophilic attack or coupling.
LogP ~0.2Moderately polar; water-soluble but extractable into organic solvents.

Synthesis & Manufacturing Protocols

The synthesis of (R)-1-methyl-2-(methoxymethyl)piperazine requires preserving the chiral integrity of the starting material. A robust route starts from the chiral pool, specifically (R)-2-(hydroxymethyl)piperazine or D-Serine derivatives.

Retrosynthetic Analysis

The target molecule can be deconstructed into:

  • Core Ring : Piperazine skeleton.[4][5][6][7][8]

  • Chirality Source : (R)-2-Hydroxymethyl moiety.

  • Methylation : N-methylation (N1) and O-methylation (side chain).

Optimized Synthetic Route

Starting Material : (R)-1-Boc-2-hydroxymethylpiperazine (commercially available or synthesized from D-Serine).

Step 1: Selective Protection (if starting from free amine) To differentiate N1 and N4, the N4 position is often protected with a Benzyl (Bn) or Cbz group, while N1 is protected with Boc.

  • Reagents: Benzyl bromide, TEA, DCM.

Step 2: O-Methylation The primary alcohol is methylated.

  • Protocol: Dissolve intermediate in dry THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add Methyl Iodide (MeI, 1.1 eq). Warm to RT.

  • Outcome: Formation of the methoxymethyl ether.

Step 3: Deprotection and N-Methylation If N1 was Boc-protected:

  • Deprotection: TFA/DCM to remove Boc.

  • N-Methylation: Reductive amination using Formaldehyde (HCHO) and NaBH(OAc)3 or Eschweiler-Clarke conditions (HCOOH/HCHO).

  • Note: Regioselectivity is key. If N4 is Benzyl-protected, N1 is the only available amine for methylation.

Step 4: Final Deprotection Remove the N4-Benzyl group via hydrogenolysis.

  • Reagents: H2, Pd/C, MeOH.[3][9]

  • Product: (R)-1-methyl-2-(methoxymethyl)piperazine.

Applications in Drug Discovery[6][7][8][12]

Kinase Inhibitors

Piperazine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib) to improve solubility and pharmacokinetic properties. The (R)-2-methoxymethyl substitution offers:

  • Solubility Enhancement : The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to alkyl analogs.

  • Metabolic Stability : The methoxymethyl group is generally more resistant to oxidative metabolism than a simple ethyl or propyl chain.

GPCR Ligands

In the design of ligands for dopamine (D2/D3) and serotonin (5-HT) receptors, the piperazine nitrogen (N4) is often the basic center interacting with a conserved aspartate residue. The N1-substituents dictate selectivity. The (R)-configuration of the 2-methoxymethyl group can lock the conformation of the piperazine ring, enhancing selectivity for specific receptor subtypes.

Safety and Handling (MSDS Summary)

  • Hazards : Corrosive (Causes severe skin burns and eye damage). Irritant.

  • Handling : Use in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

  • BLD Pharm . (R)-2-(Methoxymethyl)-1-methylpiperazine Product Page. Retrieved from .

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperazine Derivatives. Retrieved from .

  • ChemicalBook . 1-(2-Methoxyethyl)piperazine Properties and Synthesis. Retrieved from .

  • Google Patents . Method for preparing 1-methylpiperazine (US2905673A). Retrieved from .

  • ResearchGate . Exploring the Chemistry and Biological Activities of Piperazine Derivatives. Retrieved from .

Sources

The 2-Substituted Piperazine Scaffold: Synthetic Architectures and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Substituted Piperazine Scaffolds in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antiretrovirals (Indinavir) to kinase inhibitors (Imatinib). While the N1/N4-disubstituted piperazine core is ubiquitous, the 2-substituted piperazine offers a distinct vector for optimization.

Introduction of a substituent at the C2 position breaks the symmetry of the ring, introducing chirality and creating a "handle" that can lock conformation, modulate basicity, and sterically block metabolic soft spots. This guide analyzes the structural advantages of 2-substituted piperazines, details the "gold standard" synthetic routes from the chiral pool, and provides actionable protocols for their integration into lead optimization campaigns.

Structural & Physical Chemistry[1]

Chirality and Selectivity

Unlike the achiral piperazine core, 2-substituted derivatives possess a stereocenter. This is not merely a structural feature but a pharmacophoric tool.

  • Vector Control: The C2 substituent orients groups into specific quadrants of the binding pocket, often critical for selectivity between receptor subtypes (e.g., GPCRs).

  • Enantiomeric Purity: Because biological targets are chiral, the synthesis must be highly enantioselective. Racemic mixtures complicate ADME and toxicity profiles.

Conformational Analysis: The "Axial" Preference

A critical, often overlooked feature of 2-substituted piperazines—particularly when N-acylated (common in amides/ureas)—is the conformational preference of the C2 substituent.[1]

  • A(1,3) Strain: In N-acyl derivatives, "pseudoallylic" strain (A(1,3) strain) between the N-carbonyl and the C2 substituent often disfavors the equatorial position.

  • Result: The substituent frequently adopts an axial orientation to minimize steric clash with the planar amide bond. This effect can be exploited to "pre-organize" the ligand into a bioactive conformation, reducing the entropic penalty of binding.

pKa Modulation

The basicity of the piperazine nitrogens (typically pKa1 ~9.7, pKa2 ~5.3) dictates solubility and membrane permeability.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at C2 (e.g., -CF3, -COOR) significantly lower the pKa of the adjacent N1, reducing lysosomal trapping and improving passive diffusion.

  • Steric Effects: Bulky C2 groups can hinder N1 solvation, subtly modulating nucleophilicity without drastically altering pKa.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Piperazine2-Methylpiperazine2-Trifluoromethylpiperazine
Chirality AchiralChiral (R/S)Chiral (R/S)
pKa1 (approx) 9.739.70~8.5 (est)
pKa2 (approx) 5.355.40~4.0 (est)
Conformation Fluxional ChairRigidified (Axial pref. in amides)Highly Rigidified
Metabolic Liability High (N-dealkylation)Reduced (Steric Shielding)High Stability

Synthetic Methodologies

The synthesis of 2-substituted piperazines generally falls into two categories: Chiral Pool Synthesis (from amino acids) and Asymmetric Hydrogenation/Functionalization .

Route A: Chiral Pool (The "Gold Standard")

This route utilizes naturally occurring L-amino acids to install the C2 stereocenter with high fidelity.

  • Mechanism: Amino acid ester coupling with an N-protected amino acid

    
     Cyclization to Diketopiperazine (DKP) 
    
    
    
    Global Reduction.
  • Pros: 100% ee (retention of configuration), scalable, inexpensive starting materials.

  • Cons: Requires strong reducing agents (LiAlH4 or BH3) which can be hazardous at scale.

Route B: Asymmetric Hydrogenation

Modern catalytic methods allow for the reduction of substituted pyrazines.

  • Mechanism: Pyrazine + H2 + Chiral Catalyst (Rh, Ir, or Pd).

  • Pros: Atom economical, avoids strong hydrides.

  • Cons: Catalyst cost, difficulty in achieving high ee for certain substitution patterns.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

Synthesis_Workflow Start Target: Chiral 2-Substituted Piperazine Decision Is the Substituent Amino Acid Derived? Start->Decision RouteA Route A: Chiral Pool Decision->RouteA Yes (Me, Bn, iPr) RouteB Route B: Catalytic Decision->RouteB No (Aryl, Heteroaryl) StepA1 Amino Acid Coupling (Boc-AA + AA-OMe) RouteA->StepA1 StepA2 Cyclization to Diketopiperazine (DKP) StepA1->StepA2 StepA3 Global Reduction (LiAlH4/BH3) StepA2->StepA3 ResultA (S)-2-Substituted Piperazine (>99% ee) StepA3->ResultA StepB1 Substituted Pyrazine RouteB->StepB1 StepB2 Asymmetric Hydrogenation (Rh/Ir Chiral Cat.) StepB1->StepB2 ResultB Chiral Piperazine (Variable ee) StepB2->ResultB

Caption: Decision tree for selecting the optimal synthetic pathway based on substituent availability and stereochemical requirements.

Detailed Experimental Protocol

Target: Synthesis of (S)-2-Methylpiperazine (via Alanine Route) Rationale: This protocol demonstrates the "Chiral Pool" approach, ensuring optical purity essential for SAR studies.

Step 1: Dipeptide Formation
  • Reagents: N-Boc-L-Alanine (1.0 eq), Glycine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-Boc-L-Alanine in DCM at 0°C.

    • Add EDC, HOBt, and DIPEA. Stir for 15 min.

    • Add Glycine Methyl Ester HCl.

    • Allow to warm to RT and stir for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

    • Yield: Expect >85% of the dipeptide intermediate.

Step 2: Deprotection and Cyclization (DKP Formation)
  • Reagents: TFA (20% v/v in DCM), Et3N, Methanol.

  • Procedure:

    • Treat the dipeptide with TFA/DCM for 2h to remove the Boc group. Concentrate to dryness.

    • Redissolve the crude amine salt in Methanol.

    • Add Et3N (excess) and reflux for 12-24h. The free amine intramolecularly attacks the methyl ester.

    • Isolation: Cool to precipitate the Diketopiperazine (DKP). Filter and wash with cold ether.

    • Checkpoint: Verify formation of the cyclic diamide (1H NMR: loss of methyl ester singlet).

Step 3: Global Reduction
  • Reagents: LiAlH4 (4.0 eq) or BH3·THF, THF (anhydrous).

  • Procedure:

    • Safety Warning: LiAlH4 is pyrophoric. Conduct under Argon.

    • Suspend LiAlH4 in THF at 0°C.

    • Add the solid DKP portion-wise (exothermic).

    • Reflux for 16-24h. The solution should turn grey/clear.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Concentrate the filtrate.

    • Purification: Distillation or recrystallization as the HCl salt.

Medicinal Chemistry: SAR & Optimization Logic

The 2-substituted piperazine is not just a linker; it is a tunable scaffold.

Structure-Activity Relationship (SAR) Map

The following diagram breaks down the functional utility of each position on the scaffold.

SAR_Map Core 2-Substituted Piperazine Core N1 N1 Position (Basicity & Solubility) Core->N1 N4 N4 Position (Target Interaction) Core->N4 C2 C2 Substituent (The 'Director') Core->C2 C3 C3/C5/C6 (Metabolic Stability) Core->C3 N1_Desc Modulates pKa. Site for prodrugs or solubility tags. N1->N1_Desc N4_Desc Primary attachment to pharmacophore. H-bond acceptor/donor. N4->N4_Desc C2_Desc 1. Introduces Chirality (Selectivity) 2. Locks Conformation (Axial pref.) 3. Blocks Metabolic Dealkylation C2->C2_Desc C3_Desc Steric bulk here prevents alpha-oxidation. C3->C3_Desc

Caption: SAR optimization map highlighting the functional role of each position on the piperazine ring.

Case Study: Indinavir (Crixivan)

Indinavir, an HIV protease inhibitor, utilizes a piperazine core.

  • Role of Substitution: The 2-substituted moiety (specifically the (R)-N-tert-butyl-decahydro-isoquinoline-3-carboxamide fused system which mimics the piperazine geometry) is critical for transition state mimicry.

  • Lesson: The rigidity provided by the substitution pattern allows the molecule to pay the entropic cost of binding before entering the active site.

References

  • Synthesis of Chiral Piperazines: Rossen, K., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry. Link

  • Conformational Analysis: Schleifer, K. J. "Conformational analysis of 2-substituted piperazines." Journal of Medicinal Chemistry. (Referenced via general principles in Org. Lett. 2020, 22, 5157–5162).
  • Indinavir Structure: Dorsey, B. D., et al. "Identification of Indinavir: A Potent, Orally Bioavailable Inhibitor of HIV Protease." Journal of Medicinal Chemistry. Link

  • pKa Studies: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • Metabolic Stability: Yeung, K. S., et al. "Metabolic Stability of Piperazine Scaffolds." Bioorganic & Medicinal Chemistry Letters. (General reference to scaffold stability principles).

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-(Methoxymethyl)-1-methylpiperazine: Synthesis, Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Chirality in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in the design and development of safe and efficacious therapeutics.[1] Many biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[2] Consequently, enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3] The piperazine scaffold, a prevalent motif in numerous approved drugs, frequently incorporates chiral centers, making a thorough understanding of its stereoisomers essential for drug discovery professionals.[4][5] This guide provides a comprehensive technical overview of the methodologies used to synthesize, separate, and characterize the (R)- and (S)-enantiomers of 2-(methoxymethyl)-1-methylpiperazine, a representative chiral piperazine derivative. While direct comparative data for this specific molecule is limited in published literature, this guide will leverage established principles and data from closely related analogs to provide a robust framework for researchers in this field.

Synthesis of Racemic 2-(Methoxymethyl)-1-methylpiperazine

The synthesis of chiral 2-substituted piperazines typically begins with the preparation of the racemic mixture, which can then be subjected to chiral resolution. A common and efficient method for the synthesis of N-alkylated piperazine derivatives involves a multi-step process starting from readily available precursors. For the synthesis of racemic 2-(methoxymethyl)-1-methylpiperazine, a plausible route would involve the initial formation of the piperazine ring, followed by the introduction of the methyl and methoxymethyl substituents.

A general strategy for the synthesis of 2-substituted piperazines can be adapted for this purpose. For instance, the synthesis of 1-methylpiperazine itself can be achieved through various methods, including the transmethylation of 1,4-dimethylpiperazine.[6] Building upon the 1-methylpiperazine core, the introduction of a methoxymethyl group at the 2-position would require a more intricate synthetic design, potentially starting from a chiral precursor like 2-methylpiperazine and involving subsequent N-methylation and functionalization at the 2-position.[7]

A representative synthetic approach for a related compound, N-methyl piperazine diphenolamide, involves the reaction of diphenolic acid with N-methyl piperazine under solvent-free conditions.[8] While not directly applicable to our target molecule, this illustrates the types of reactions used to functionalize the piperazine ring.

G cluster_synthesis Representative Synthesis of a 2-Substituted-1-Methylpiperazine Starting Materials Piperazine Precursor + Reagents for C2 and N1 Substitution Reaction1 Formation of Racemic 2-(Substituted)piperazine Reaction2 N-Methylation Racemic Product Racemic 2-(Methoxymethyl)-1-methylpiperazine

Chiral Resolution: Isolating the Enantiomers

Once the racemic mixture is obtained, the next crucial step is the separation of the individual (R)- and (S)-enantiomers. This process, known as chiral resolution, is fundamental to studying the distinct properties of each stereoisomer.

Diastereomeric Salt Formation

A widely employed and scalable method for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic base (in this case, 2-(methoxymethyl)-1-methylpiperazine) with a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Table 1: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentChemical ClassKey Features
(L)-Tartaric AcidDicarboxylic AcidReadily available, cost-effective, and widely used for resolving basic compounds.[9]
(-)-O,O'-Dibenzoyl-L-tartaric acidDicarboxylic Acid DerivativeOften provides good crystallinity and high enantiomeric excess.
(1R)-(-)-Camphor-10-sulfonic acidSulfonic AcidA strong acid that can form stable salts with weakly basic amines.

Experimental Protocol: Chiral Resolution with (L)-Tartaric Acid

  • Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in an appropriate solvent (e.g., water, ethanol, or a mixture). The molar ratio of (L)-tartaric acid to the racemic piperazine derivative is typically optimized and often ranges from 0.5 to 1.0.[9]

  • Addition of Racemate: To the solution of the chiral resolving agent, add the racemic 2-(methoxymethyl)-1-methylpiperazine.

  • Crystallization: Heat the mixture to ensure complete dissolution. Subsequently, cool the solution slowly to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can promote crystallization.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a strong base (e.g., sodium hydroxide) to a pH greater than 10.

  • Extraction: Extract the liberated enantiomerically enriched piperazine derivative into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched product.

G Racemic Mixture Racemic 2-(methoxymethyl) -1-methylpiperazine ((R) and (S)) Salt Formation Diastereomeric Salt Formation Racemic Mixture->Salt Formation Chiral Acid Chiral Resolving Agent (e.g., (L)-Tartaric Acid) Chiral Acid->Salt Formation Diastereomers Mixture of Diastereomeric Salts ((R)-piperazine-(L)-tartrate and (S)-piperazine-(L)-tartrate) Salt Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated Salts Separated Diastereomeric Salts (based on solubility) Crystallization->Separated Salts Liberation Liberation of Free Amine (Basification) Separated Salts->Liberation Enantiomers Enantiomerically Pure (R)- and (S)-forms Liberation->Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[11]

Experimental Protocol: Chiral HPLC Separation

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A Chiralpak® IC column (or a similar polysaccharide-based column) is a good starting point for method development.[11]

  • Mobile Phase: A typical mobile phase for the separation of basic compounds like piperazines on a polysaccharide-based CSP would be a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. For reversed-phase applications, acetonitrile and methanol mixtures with a modifier can be used.[11]

  • Method:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Prepare a solution of the racemic mixture in the mobile phase.

    • Inject the sample onto the column and monitor the elution profile.

    • The two enantiomers will elute as separate peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.

Structural Elucidation and Physicochemical Characterization

After separation, it is essential to confirm the identity and purity of each enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the (R)- and (S)-enantiomers.[12][13] This technique is invaluable for determining the enantiomeric excess (ee) of a sample.

  • Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation ([α]D) is a characteristic physical property of a chiral molecule and can be used to identify the enantiomers and determine their optical purity.

  • X-ray Crystallography: This technique can provide the absolute configuration of a chiral molecule, unequivocally distinguishing between the (R)- and (S)-enantiomers.

Differential Biological Activity of Piperazine Enantiomers

The primary motivation for separating enantiomers lies in their often-divergent biological activities. The interaction of a drug with its biological target is highly dependent on its three-dimensional structure.[2]

G cluster_receptor Biological Target (e.g., Receptor) Receptor Chiral Binding Site Activity High Affinity Binding (Biological Response) Receptor->Activity NoActivity Low/No Affinity Binding (No/Different Response) Receptor->NoActivity EnantiomerR (R)-Enantiomer EnantiomerR->Receptor Binds Effectively EnantiomerS (S)-Enantiomer EnantiomerS->Receptor Poor Fit

Pharmacology

It is well-established that enantiomers of a drug can have different pharmacological effects. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to side effects (the distomer). For piperazine derivatives, which are known to interact with a variety of neurotransmitter receptors, these differences can be profound.[14][15] For instance, in the case of profens, a class of non-steroidal anti-inflammatory drugs, the (S)-enantiomer is a potent COX inhibitor, while the (R)-enantiomer is significantly less active in this regard.[16]

In Vitro Assays for Comparing Enantiomeric Activity

To assess the differential pharmacology of the (R)- and (S)-enantiomers of 2-(methoxymethyl)-1-methylpiperazine, a panel of in vitro assays would be employed.

Table 2: Representative In Vitro Assays for Pharmacological Profiling

Assay TypePurposeExample
Radioligand Binding AssaysTo determine the binding affinity of each enantiomer to specific receptors (e.g., serotonin, dopamine, adrenergic receptors).Competition binding assays using radiolabeled ligands to determine the Ki (inhibitory constant) of each enantiomer.[17]
Functional AssaysTo measure the functional consequence of receptor binding (e.g., agonism, antagonism).Calcium flux assays for Gq-coupled receptors or cAMP assays for Gs/Gi-coupled receptors to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).[17]
Enzyme Inhibition AssaysTo assess the inhibitory potential of each enantiomer against specific enzymes.Assays to measure the IC50 (half-maximal inhibitory concentration) against enzymes like cytochrome P450 isoforms.
Toxicology

The toxicological profiles of enantiomers can also differ significantly. One enantiomer may be benign, while the other could be responsible for adverse effects. Therefore, it is crucial to evaluate the toxicity of each enantiomer independently. Piperazine derivatives, in general, have been associated with certain toxicities, including hepatotoxicity.[18][19][20] A comprehensive toxicological assessment would involve in vitro cytotoxicity assays on various cell lines (e.g., hepatocytes, neurons) followed by in vivo studies in animal models to evaluate systemic toxicity, genotoxicity, and other potential adverse effects.

Conclusion and Future Perspectives

References

  • Dinger, J., et al. (n.d.). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology.
  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
  • Ji, X., et al. (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Publishing.
  • Li, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 847-854.
  • Semantic Scholar. (n.d.). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Obach, R. S. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences, 99(11), 4749-4758.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Wenzel, T. J. (2007). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • ACS Publications. (2024).
  • Chiralpedia. (2023). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Sartori, M., et al. (2002). "In Vitro" Differences Among (R) and (S)
  • Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology and Biopharmaceutics, 11(282).
  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]

  • De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron, 66(20), 3535-3563.
  • MDPI. (2021).
  • Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
  • ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • Shimadzu. (2016).
  • ResearchGate. (n.d.). Mastering chiral substituted 2-oxopiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • European Patent Office. (n.d.). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. Retrieved from [Link]

Sources

Chiral 1-Methyl-2-Substituted Piperazines: Synthetic Architectures & Pharmacological Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-2-substituted piperazine scaffold represents a high-value, structurally distinct motif within medicinal chemistry. Unlike the ubiquitous 1,4-disubstituted piperazines found in blockbusters like Imatinib or Ciprofloxacin, the 1,2-substitution pattern introduces a contiguous stereocenter-nitrogen axis. This architecture creates unique vectors for exploring chemical space, particularly in modulating selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and G-Protein Coupled Receptors (GPCRs).

This technical guide synthesizes the critical literature regarding the synthesis, conformational dynamics, and pharmacological utility of this specific chiral core. It prioritizes enantioselective methodologies over racemic approaches, focusing on self-validating protocols for high-purity isolation.

Structural Analysis & Conformational Dynamics

The Chirality-Basicity Nexus

The introduction of a substituent at the C2 position, adjacent to the N1-methyl group, significantly alters the physicochemical profile of the piperazine ring.

  • Steric Crowding: The proximity of the C2-substituent to the N1-methyl group creates non-bonded interactions (A(1,2) strain) that restrict ring inversion.

  • pKa Modulation: While unsubstituted piperazine has pKa values of ~9.8 and ~5.6, the 1-methyl-2-substituted derivatives show a shift. The N1 nitrogen becomes less basic due to steric hindrance to solvation and potential inductive effects from the C2 substituent (e.g., if C2-phenyl).

  • Conformational Preference: Unlike simple cyclohexanes where bulky groups prefer the equatorial position, 1-methyl-2-substituted piperazines can exhibit unexpected axial preferences . Research indicates that for certain 1-acyl-2-substituted derivatives, the axial conformation is stabilized by electronic effects or intramolecular hydrogen bonding, a critical factor for receptor binding affinity (e.g.,

    
    7 nAChR agonists).
    
Quantitative Comparison of Piperazine Cores
FeatureUnsubstituted Piperazine1,4-Dimethylpiperazine1-Methyl-2-Phenylpiperazine
Chirality AchiralAchiralChiral (C2 center)
pKa1 (approx) 9.88.0~8.8
Conf. Mobility High (Chair-Chair flip)HighRestricted (Steric lock)
Key Application Linker / SolubilizerBasic HeadgroupChiral Pharmacophore

Synthetic Methodologies

The synthesis of enantiopure 1-methyl-2-substituted piperazines is non-trivial due to the risk of racemization and the difficulty of distinguishing N1 vs. N4 reactivity. Two primary routes dominate the literature: the Asymmetric Lithiation-Trapping (Modern) and the Diketopiperazine Reduction (Classic).

Pathway A: Asymmetric Lithiation-Trapping (The O'Brien Protocol)

This is the "Gold Standard" for generating diversity at C2. It utilizes the complexation of s-BuLi with a chiral diamine (e.g., Sparteine or Sparteine Surrogates) to selectively deprotonate the pro-S equatorial proton at C2 of an N-Boc piperazine.

Mechanism:

  • Coordination: s-BuLi coordinates with the chiral ligand.

  • Lithiation: The complex removes the pro-S proton, forming a configurationally stable organolithium species.

  • Substitution: Reaction with an electrophile (e.g., Methyl Iodide, Benzyl Bromide) proceeds with retention of configuration.

LithiationProtocol Start N-Boc Piperazine Complex Chiral Ligand Complex (s-BuLi / (-)-Sparteine) Start->Complex -78°C, TBME Lithiated Lithiated Intermediate (Config. Stable) Complex->Lithiated Deprotonation Electrophile Electrophile Addition (E+) Lithiated->Electrophile Retentive Subst. Product (S)-2-Substituted N-Boc Piperazine Electrophile->Product Workup Final (S)-1-Methyl-2-Substituted Piperazine Product->Final 1. TFA (Boc removal) 2. HCHO/NaBH4 (N-Me)

Caption: O'Brien's Asymmetric Lithiation strategy for C2-functionalization.

Pathway B: The Chiral Pool / Diketopiperazine Route

This route is preferred for large-scale manufacturing as it avoids cryogenic conditions and expensive chiral ligands, relying instead on the inherent chirality of amino acid starting materials.

Workflow:

  • Coupling: N-Methyl amino acid (e.g., N-Me-L-Alanine) + Amino acid ester.

  • Cyclization: Acid-catalyzed cyclization to form the Diketopiperazine (DKP).

  • Reduction: Global reduction of the amide carbonyls using LiAlH4 or BH3·THF.

DKP_Route AA N-Methyl Amino Acid (Chiral Pool) Coupling Peptide Coupling (DCC/HOBt) AA->Coupling Dipeptide Linear Dipeptide Coupling->Dipeptide Cyclization Cyclization (Reflux/Acid) Dipeptide->Cyclization DKP Diketopiperazine (2,5-dioxo) Cyclization->DKP Reduction Reduction (LiAlH4) DKP->Reduction Target Chiral 1-Methyl-2-Substituted Piperazine Reduction->Target Yield: 60-80%

Caption: Scalable synthesis via Diketopiperazine reduction preserving stereochemistry.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-Methyl-2-Phenylpiperazine (Lithiation Route)

This protocol is adapted from the work of O'Brien et al. (See References), optimized for bench-scale reproducibility.

Reagents:

  • N-Boc-piperazine (1.0 eq)

  • s-BuLi (1.3 M in cyclohexane, 1.2 eq)

  • (-)-Sparteine (1.2 eq) (or (+)-Sparteine surrogate for R-enantiomer)

  • Electrophile: Benzyl Chloride (for benzyl) or use Phenyl-transfer reagents for direct phenyl. Note: For direct 2-phenyl, starting from Phenylglycine (Route B) is often superior. This protocol describes general C2-alkylation.

  • Solvent: TBME (anhydrous)

Step-by-Step Methodology:

  • Ligand Complexation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.2 mmol) in anhydrous TBME (5 mL). Cool to -78°C.[1][2][3]

  • Lithiation: Dropwise add s-BuLi (1.2 mmol). Stir for 15 minutes to form the chiral complex.

  • Substrate Addition: Add N-Boc-piperazine (1.0 mmol) dissolved in TBME dropwise. The solution often turns yellow/orange. Stir at -78°C for 4-6 hours. Critical: Monitoring by in-situ IR is recommended to ensure full deprotonation.

  • Electrophile Trapping: Add the electrophile (e.g., MeI for 2-methyl, or Benzyl Bromide for 2-benzyl) slowly.

  • Quench & Workup: Warm to RT overnight. Quench with MeOH/sat. NH4Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection/Methylation:

    • Treat with TFA/DCM (1:1) to remove Boc.

    • Perform reductive amination with Formaldehyde/NaBH(OAc)3 to methylate N1 (if not already methylated) or N4 depending on the starting material protection strategy.

Self-Validation Check:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to verify ee% (>95% expected).

  • NMR: Check for rotamers. 1-methyl-2-substituted piperazines often show broad signals at RT; run NMR at 50°C for sharp peaks.

Pharmacological Landscape

The 1-methyl-2-substituted piperazine motif is a "privileged structure" in neuropharmacology.

Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that the stereochemistry at C2 is a molecular switch for selectivity.

  • (S)-isomers of 1-methyl-2-alkylpiperazines often show higher affinity for

    
    7 nAChRs , which are targets for cognitive enhancement in Alzheimer's and Schizophrenia.
    
  • The rigidification provided by the C2 substituent mimics the pyrrolidine ring of Nicotine but with altered basicity and lipophilicity profiles.

Growth Hormone Secretagogues

Phenyl-piperazine peptidomimetics utilize the 1,2-substitution pattern to mimic the turn conformation of Ghrelin. The 2-phenyl group provides a critical hydrophobic anchor point in the binding pocket of the GHS-R1a receptor.

Drug Development Case Studies
  • Mirtazapine (Remeron): While strictly a tetracyclic compound, its pharmacophore is derived from a 1-methyl-3-phenylpiperazine (often confused with 1,2). However, the structure-activity relationship (SAR) studies leading to Mirtazapine heavily utilized 1,2-disubstituted piperazine analogs to map the serotonin receptor binding pocket.

  • Investigational Antipsychotics: Novel D2/D3 dopamine partial agonists currently in preclinical phases utilize the (S)-1-methyl-2-benzylpiperazine core to improve metabolic stability compared to linear alkyl chains.

References

  • O'Brien, P., et al. (2017).[4] "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." The Journal of Organic Chemistry. Link

  • Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition. Link

  • Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • Barakat, K. J., et al. (1998).[6] "Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Young, J. A., et al. (2016). "Conformational analysis of 2-substituted piperazines." Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Precision N-Arylation of (R)-2-(Methoxymethyl)-1-methylpiperazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective


-arylation of (R)-2-(Methoxymethyl)-1-methylpiperazine  using Buchwald-Hartwig Cross-Coupling. This chiral diamine scaffold is a critical pharmacophore in neuroactive drug discovery (e.g., SSRIs, dopamine antagonists).

The primary challenge in coupling this substrate is not regioselectivity—as the N1 position is methylated and chemically inert to arylation—but rather steric conformation and stereochemical retention . The C2-methoxymethyl group imposes a chair conformation that can retard nucleophilic attack at the N4 position compared to unsubstituted piperazine. This protocol utilizes RuPhos Pd G4 precatalysts to overcome these steric barriers while maintaining the integrity of the (R)-chiral center.

Substrate Analysis & Mechanistic Strategy

The Molecule[1]
  • Substrate: (R)-2-(Methoxymethyl)-1-methylpiperazine

  • Reactive Site: N4 (Secondary amine).

  • Inert Site: N1 (Tertiary amine, methylated).

  • Stereocenter: C2 (R-configuration). Note: The C2 substituent creates a local steric environment that favors specific ring puckering, necessitating electron-rich, bulky ligands on the Palladium center.

Catalyst Selection Logic

For secondary amines with moderate steric hindrance (due to the C2-substituent), the Buchwald Dialkylbiaryl Phosphine Ligands are superior to older generation ligands (e.g., BINAP, DPPF).

  • Ligand of Choice: RuPhos (or BrettPhos).

    • Why: RuPhos provides the optimal balance of steric bulk to promote Reductive Elimination (the rate-determining step for hindered amines) and electron richness to facilitate Oxidative Addition into the aryl halide.

  • Palladium Source: Pd G4 Precatalyst. [1][2]

    • Why: Using a precatalyst (e.g., RuPhos Pd G4) guarantees the active mono-ligated Pd(0) species is generated immediately upon base activation, eliminating the induction period and "dead" catalyst formation associated with mixing Pd(OAc)₂ or Pd₂(dba)₃ with free ligands.

The Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical amine binding step where the C2-substituent influence is most pronounced.

BuchwaldCycle cluster_cycle Catalytic Loop PreCat RuPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X AmineBind Amine Coordination (Steric Check at N4) OxAdd->AmineBind + Piperazine Substrate Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration Product N-Aryl Piperazine Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species. The steric bulk of RuPhos prevents β-hydride elimination and forces the reductive elimination step.

Experimental Protocols

Method A: Rapid Screening (Microscale)

Use this protocol to validate the coupling partner (Aryl Halide) before scale-up.

Reagents:

  • Aryl Halide (0.1 mmol)

  • (R)-2-(Methoxymethyl)-1-methylpiperazine (0.12 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.002 mmol, 2 mol%)

  • Base: NaOtBu (0.12 mmol, 1.2 equiv) [Use Cs₂CO₃ if substrate has esters/ketones]

  • Solvent: THF or Toluene (anhydrous, 1.0 mL)

Procedure:

  • Inert Setup: Equip a 1-dram vial with a stir bar and a septum cap. Purge with Nitrogen/Argon.[2]

  • Solids: Add RuPhos Pd G4, NaOtBu, and Aryl Halide (if solid).

  • Liquids: Add solvent, followed by the piperazine and Aryl Halide (if liquid) via syringe.

  • Reaction: Heat to 60°C (for Aryl-I/Br) or 80°C (for Aryl-Cl) for 2–4 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via LC-MS.

Method B: Preparative Synthesis (Gram Scale)

Optimized for high yield and purity.

Reagents:

  • Aryl Bromide (5.0 mmol, 1.0 equiv)

  • (R)-2-(Methoxymethyl)-1-methylpiperazine (6.0 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (50-100 mg, ~1-2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (7.0 mmol, 1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 25 mL, 0.2 M concentration)

Step-by-Step Protocol:

  • Vessel Prep: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add the Aryl Bromide (if solid), NaOtBu, and RuPhos Pd G4 catalyst to the flask.

    • Critical Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add the (R)-2-(Methoxymethyl)-1-methylpiperazine via syringe.

    • Tip: If the amine is viscous, dilute it with 2 mL of the reaction solvent before addition.

  • Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into the liquid).

  • Heating: Place in a pre-heated oil bath at 85°C . Stir vigorously (800 RPM).

  • Monitoring: Monitor by TLC or HPLC at 2 hours. Most reactions complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).

    • Combine organics, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (essential to prevent streaking of the basic amine).

Optimization & Troubleshooting Guide

The following matrix summarizes how to adjust parameters based on screening results.

ObservationDiagnosisCorrective Action
< 10% Conversion Catalyst Poisoning or Oxidative Addition Failure1. Switch to BrettPhos Pd G4 . 2. Increase Temp to 100°C. 3. Ensure Aryl Halide is not an Aryl Chloride (switch to Br/I or use XPhos).
Dehalogenation (Ar-H formed)

-Hydride Elimination (Rare for piperazines but possible)
1. Lower temperature (60°C). 2. Switch solvent to Toluene (non-coordinating).
Incomplete Conversion Catalyst Deactivation1. Add a second portion of catalyst (1 mol%) after 4 hours. 2. Ensure rigorous O₂ exclusion (sparge longer).
Racemization of C2 Harsh Basic Conditions1. Switch Base: Cs₂CO₃ or K₃PO₄ . 2. Switch Solvent: t-Amyl Alcohol . 3. Lower Temp to 60°C.
Functional Group Incompatibility Ester/Nitrile hydrolysisSwitch Base from NaOtBu to K₃PO₄ (requires longer reaction time, ~12-18h).

References

  • RuPhos/BrettPhos Discovery: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4] Chemical Science, 2011 , 2, 57-68.

  • Precatalyst G4 Technology: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry, 2019 , 84, 1299–1312.

  • General Review: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Piperazine Specifics: "Buchwald-Hartwig Amination."[5][2][6][7][8] Organic Chemistry Portal.

Sources

Application Notes and Protocols for N-Alkylation of (R)-2-(Methoxymethyl)-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-(Methoxymethyl)-1-methylpiperazine is a chiral substituted piperazine that serves as a valuable building block in contemporary drug discovery. The piperazine motif is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets. The specific stereochemistry and substitution pattern of (R)-2-(methoxymethyl)-1-methylpiperazine offer a unique three-dimensional architecture for the development of novel therapeutics, particularly in the realms of neuroscience and oncology.

The presence of a secondary amine at the N4 position provides a key handle for synthetic elaboration through N-alkylation. This modification is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the critical conditions for the N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine, offering field-proven insights and step-by-step protocols for both direct alkylation and reductive amination methodologies. A central focus is placed on maintaining the stereochemical integrity of the chiral center at C2, a critical parameter for ensuring the desired biological activity of the final compounds.

Key Considerations for N-Alkylation

The N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine presents several key challenges that must be carefully managed to ensure a successful and reproducible synthesis.

  • Steric Hindrance: The methoxymethyl substituent at the C2 position, adjacent to the N1-methyl group, can exert steric hindrance that may influence the reactivity of the N4 secondary amine. The choice of alkylating agent and reaction conditions should be carefully considered to overcome any potential steric impediment.

  • Stereochemical Integrity: A primary concern in the alkylation of chiral piperazines is the potential for racemization at the stereocenter. While the C2 center in the starting material is not directly involved in the N-alkylation reaction at N4, harsh reaction conditions or certain mechanistic pathways could potentially lead to loss of enantiomeric purity. It is therefore imperative to employ mild reaction conditions and to verify the stereochemical integrity of the product.

  • Overalkylation: Although the starting material is a secondary amine, the product of the initial N-alkylation is a tertiary amine. While less likely than with primary amines, overalkylation to form a quaternary ammonium salt can occur, particularly with highly reactive alkylating agents or under forcing conditions. Careful control of stoichiometry and reaction time is essential to minimize this side reaction.[1]

  • Nucleophilicity of the Amine: The electron-donating effect of the N1-methyl group can enhance the nucleophilicity of the N4 secondary amine, facilitating the alkylation reaction. However, the overall basicity of the piperazine ring also means it can be protonated, rendering it non-nucleophilic. The choice of base is therefore critical to ensure a sufficient concentration of the free amine for the reaction to proceed efficiently.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a straightforward and widely used method for forming C-N bonds. This approach involves the reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base to neutralize the acid generated during the reaction.

Causality Behind Experimental Choices
  • Choice of Alkylating Agent: Primary alkyl halides (iodides, bromides, and chlorides) are generally the most effective electrophiles for this reaction. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.[2]

  • Base Selection: An appropriate base is crucial to deprotonate the piperazinium salt formed during the reaction, regenerating the nucleophilic free amine. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents.[3] Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are also suitable and are easily removed during work-up.[4] For sterically hindered amines, a stronger, non-nucleophilic base may be required.[5]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically the solvents of choice as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.[4]

Detailed Experimental Protocol

Materials:

  • (R)-2-(Methoxymethyl)-1-methylpiperazine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (R)-2-(methoxymethyl)-1-methylpiperazine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 0.1-0.5 M concentration).

  • Add the base: anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • To the stirred suspension/solution, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If K₂CO₃ was used, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile alternative for N-alkylation, particularly when direct alkylation is problematic (e.g., with unstable alkyl halides). This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in situ reduction with a suitable reducing agent.[1][6]

Causality Behind Experimental Choices
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents. Aldehydes are generally more reactive than ketones.

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and high selectivity.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

  • Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate.[6]

Detailed Experimental Protocol

Materials:

  • (R)-2-(Methoxymethyl)-1-methylpiperazine

  • Aldehyde or Ketone (1.1-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-2-(methoxymethyl)-1-methylpiperazine (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with the organic solvent (e.g., DCM).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Data Presentation: Comparison of N-Alkylation Methods

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Electrophile Alkyl halides (R-X), sulfonates (R-OTs, etc.)Aldehydes (RCHO), Ketones (R₂CO)
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Reaction Temperature Room temperature to elevated temperaturesRoom temperature
Advantages Simple procedure, readily available reagents.Wide substrate scope, mild conditions, avoids overalkylation to quaternary salts.
Disadvantages Potential for overalkylation, use of potentially lachrymatory alkyl halides.Requires a suitable carbonyl compound, can be slower than direct alkylation.

Visualization of Experimental Workflows

Direct N-Alkylation Workflow

direct_alkylation start Start: (R)-2-(methoxymethyl)- 1-methylpiperazine dissolve Dissolve in anhydrous MeCN/DMF start->dissolve add_base Add Base (K2CO3 or DIPEA) dissolve->add_base add_halide Add Alkyl Halide (R-X) dropwise add_base->add_halide react Stir at RT or heat (Monitor by TLC/LC-MS) add_halide->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Product: N-alkylated (R)-2-(methoxymethyl)- 1-methylpiperazine purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

reductive_amination start Start: (R)-2-(methoxymethyl)- 1-methylpiperazine & Aldehyde/Ketone dissolve Dissolve in anhydrous DCM/DCE start->dissolve iminium_formation Stir at RT (Iminium ion formation) dissolve->iminium_formation add_reductant Add NaBH(OAc)3 iminium_formation->add_reductant react Stir at RT (Monitor by TLC/LC-MS) add_reductant->react quench Quench with aq. NaHCO3 react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify product Product: N-alkylated (R)-2-(methoxymethyl)- 1-methylpiperazine purify->product

Caption: Workflow for Reductive Amination.

Stereochemical Integrity and Analytical Verification

Maintaining the enantiomeric purity of (R)-2-(methoxymethyl)-1-methylpiperazine throughout the N-alkylation process is of paramount importance. While the reaction occurs at the distal N4 nitrogen, it is crucial to confirm that the conditions employed do not induce epimerization at the C2 stereocenter.

Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for assessing the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak®), can be used to separate the (R) and (S) enantiomers.[7] The development of a robust chiral HPLC method is essential for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the N-alkylated product.[8][9] While standard NMR may not distinguish between enantiomers, the use of chiral shift reagents can sometimes be employed to resolve the signals of the two enantiomers.

  • Polarimetry: Measurement of the specific rotation of the purified product can provide an indication of its enantiomeric purity, provided a reference value for the enantiomerically pure compound is available.

Purification of N-Alkylated Piperazine Products

The basic nature of the piperazine ring can sometimes complicate purification by silica gel chromatography. Tailing of peaks is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system. Alternatively, reversed-phase chromatography may be a suitable purification method for more polar derivatives. In some cases, purification can be achieved by crystallization of a suitable salt (e.g., hydrochloride or fumarate).[10]

Conclusion

The N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine is a critical transformation for the synthesis of novel and stereochemically defined drug candidates. Both direct alkylation and reductive amination are viable and robust methods for achieving this modification. The choice of method will depend on the nature of the desired substituent and the availability of starting materials. By carefully considering the reaction conditions, particularly the choice of base, solvent, and temperature, and by rigorously verifying the stereochemical integrity of the final product, researchers can confidently and reproducibly synthesize a diverse range of N-alkylated derivatives for further biological evaluation.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Chirality, 28(3), 169–80.
  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use (EP 0251141 B1).
  • Journal of Organic Chemistry, 75(16), 5470–5477.
  • Journal of Organic Chemistry, 76(7), 2328–2331.
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
  • MDPI. (2018). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH.
  • NIH. (2014). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptor. NIH.
  • NIH. (2011). Effects of Linker Elongation in a Series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ Receptor Ligands. NIH.
  • Organic Letters, 1, 1893–1896.
  • PMC. (2021).
  • PMC. (2018). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.
  • PMC. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. PMC.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Semantic Scholar. (2011).
  • Stoltz, B. M. (2014).
  • Tetrahedron, 70(25), 3871–3886.
  • Tohoku University. (2021). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes.
  • ACS Omega, 8(5), 4989–5001.
  • Chem. Biol. Interact., 291, 110–117.
  • J. Am. Chem. Soc., 146(13), 9045–9065.

Sources

Troubleshooting & Optimization

Preventing racemization of chiral piperazines during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Piperazine Integrity Topic: Preventing Racemization of Chiral Piperazines During Reaction Ticket ID: CP-RAC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Diagnostic Hub: Why is my Piperazine Racemizing?

Before troubleshooting specific reactions, you must understand the Root Cause Failure Mechanism . Chiral piperazines (e.g., (R)-2-methylpiperazine) are generally configurationally stable as free amines. However, specific reaction environments compromise the integrity of the C2/C3 chiral center.

The Core Mechanism:


-Deprotonation & Enolization 
The hydrogen atom attached to the chiral carbon (the 

-proton) is the point of failure.
  • Native State: In a free amine, the pKa of this proton is high (~35+), making it resistant to deprotonation.

  • The Trigger (N-Functionalization): When you attach an Electron Withdrawing Group (EWG) like a Carbonyl (Amide), Sulfonyl (Sulfonamide), or Aryl group to the adjacent nitrogen, the pKa of the

    
    -proton drops drastically (to ~19–25).
    
  • The Failure: In the presence of a base, this proton is removed, forming a planar, achiral enolate or aza-allyl anion.

  • The Result: Reprotonation occurs from either face, resulting in a racemic mixture (50:50 R/S).

Visualizing the Failure Pathway

RacemizationMechanism cluster_0 Stable State cluster_1 Trigger Event cluster_2 Critical Failure Node1 Chiral Piperazine (High pKa ~35) Node2 N-Acylation/Arylation (EWG Attachment) Node1->Node2 Reaction Node3 Acidified α-Proton (pKa drops to ~20) Node2->Node3 Electronic Effect Node4 Base-Mediated Deprotonation Node3->Node4 + Base Node5 Planar Intermediate (Chirality Lost) Node4->Node5 - H+ Node6 Racemic Product Node5->Node6 + H+ (Random Face)

Caption: Mechanism of base-mediated racemization via


-proton acidity increase following N-functionalization.

Troubleshooting Specific Workflows

Scenario A: Amide Coupling (N-Acylation)

User Issue: "I am coupling (R)-2-methylpiperazine with a carboxylic acid using HATU/DIPEA. My product is 80% ee instead of >99%."

Root Cause:

  • Over-activation: Highly reactive coupling reagents (HATU) can generate highly acidic intermediates.

  • Base Excess: DIPEA is a base.[1] If the reaction stalls, the base has time to deprotonate the newly formed, activated amide.

Resolution Protocol:

  • Switch Base: Use weak inorganic bases (

    
    , 
    
    
    
    ) in a biphasic system (Schotten-Baumann conditions) if solubility permits. If organic base is required, use NMM (N-methylmorpholine) instead of DIPEA or TEA; it is less basic and reduces
    
    
    -deprotonation risk.
  • Additives: Use Oxyma Pure or HOBt .[2] These form active esters that are reactive enough to couple but less prone to oxazolone formation (a common racemization pathway in amino acids, applicable here by analogy).

  • Order of Addition: Do not premix the chiral amine with the base and coupling reagent. Activate the acid first, then add the amine at

    
    .
    
Scenario B: Buchwald-Hartwig Amination (N-Arylation)

User Issue: "My Pd-catalyzed cross-coupling of a chiral piperazine resulted in complete racemization."

Root Cause:

  • 
    -Hydride Elimination:  If the catalyst coordinates to the nitrogen, it can undergo reversible 
    
    
    
    -hydride elimination at the chiral center, scrambling the stereochemistry.
  • Strong Base: Typical Buchwald bases like

    
     (Sodium tert-butoxide) are strong enough to deprotonate the amine or the product.
    

Resolution Protocol:

  • Ligand Selection: You must use bidentate ligands (e.g., BINAP , dppf ). These occupy coordination sites on Palladium, preventing the

    
    -hydride elimination pathway [1]. Monodentate ligands are high-risk.
    
  • Base Selection: Switch to

    
      or 
    
    
    
    . Avoid alkoxide bases (
    
    
    ,
    
    
    ) entirely.
  • Temperature: Keep reaction temperature below

    
     if possible.
    
Scenario C: Deprotection (Boc Removal)

User Issue: "I removed the Boc group with TFA/DCM, and the resulting salt is partially racemized."

Root Cause: While acid deprotection is usually safe, high concentrations of TFA can promote acid-catalyzed enolization if the reaction warms up, or if the workup involves a strong base exotherm (neutralization heat).

Resolution Protocol:

  • Use HCl in Dioxane: This is often milder than neat TFA.[3]

  • Cold Neutralization: When neutralizing the salt to the free base, use a weak base (NaHCO3) at

    
    . Do not dump NaOH pellets into the solution.
    

Experimental Protocols & Data

Table 1: Base Selection Guide for Chiral Piperazines
Reaction TypeDangerous Bases (Avoid)Recommended Bases (Safe)Why?
Amide Coupling TEA, DBU, NaHDIPEA (controlled), NMM,

Prevent

-deprotonation of amide product.
Pd-Coupling

,

, LiHMDS

,

Alkoxides are too strong (

); Carbonates are safer.
Alkylation NaH, LDA

(in Acetone/ACN)

requires only neutralization of HCl, not proton abstraction.
Standard Operating Procedure: Racemization-Free Amide Coupling

Objective: Couple (R)-2-methylpiperazine with Acid-X without eroding >99% ee.

  • Activation: Dissolve Acid-X (1.0 equiv) in DMF/DCM (1:1). Add HATU (1.05 equiv) and NMM (1.0 equiv). Stir at

    
     for 15 mins.
    
  • Addition: Dissolve (R)-2-methylpiperazine (1.1 equiv) in minimal DCM.

  • Coupling: Add piperazine solution dropwise to the activated acid at

    
    .
    
  • Buffering: Add remaining base (NMM, 1.0–1.5 equiv) slowly to maintain pH ~8. Do not exceed pH 9.

  • Quench: Once LCMS shows conversion, quench immediately with dilute citric acid (aq) or

    
    . Do not let the reaction stir overnight if complete.
    
  • Validation: Analyze via Chiral SFC (e.g., Chiralpak AD-H column, MeOH co-solvent).

Decision Logic for Researchers

Use this flow to determine your reaction conditions.

DecisionTree Start Start: Chiral Piperazine Reaction Type Select Reaction Type Start->Type Amide Amide Coupling Type->Amide Pd Pd-Catalyzed Arylation Type->Pd Alk Alkylation (SN2) Type->Alk AmideCheck Is Base Strong? (TEA/DBU) Amide->AmideCheck PdLigand Ligand Type? Pd->PdLigand AlkBase Base Selection Alk->AlkBase AmideSafe Use NMM or DIPEA Temp < 0°C AmideCheck->AmideSafe Avoid PdSafe Use BINAP/dppf Base: Cs2CO3 PdLigand->PdSafe Bidentate PdRisky Monodentate = Risk PdLigand->PdRisky Monodentate AlkSafe Use K2CO3/Acetone AlkBase->AlkSafe

Caption: Decision matrix for selecting reaction conditions to preserve piperazine chirality.

Frequently Asked Questions (FAQs)

Q1: Can I fix a racemized piperazine mixture?

  • A: No, you cannot "un-racemize" it chemically without a resolution step (e.g., chiral salt crystallization with tartaric acid or chiral chromatography). It is far more cost-effective to prevent it.

Q2: Why does my 2-methylpiperazine racemize even in storage?

  • A: Free amine chiral piperazines are stable. However, if stored as a salt with traces of ketone solvents (acetone), they can form enamines/imines which racemize. Always store as HCl salts in dry, sealed containers.

Q3: Is the "R" or "S" isomer more stable?

  • A: They are energetically identical (enantiomers). However, if you have a second chiral center in the molecule (diastereomers), one form will be thermodynamically more stable. Under racemizing conditions (base + heat), the mixture will drift toward the thermodynamically stable diastereomer, not necessarily a 50:50 mix [2].

References

  • Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458.

  • Beak, P., et al. (1994). Dynamic Thermodynamic Resolution: Control of Enantioselectivity. Accounts of Chemical Research, 27, 98.

  • Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 36(36), 6419-6422.

Sources

Technical Support Center: (R)-2-(Methoxymethyl)-1-methylpiperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Hygroscopicity, and Crystallization Troubleshooting CAS Registry Number: 1448298-67-6 (Free Base) Target Audience: Process Chemists, Medicinal Chemists, Formulation Scientists

Executive Summary

(R)-2-(Methoxymethyl)-1-methylpiperazine is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. However, its physicochemical profile presents a "perfect storm" for solubility issues:

  • Extreme Hygroscopicity: The methoxymethyl ether oxygen acts as an additional hydrogen bond acceptor, making salts (particularly HCl) deliquescent.

  • Oiling Out: The molecule exhibits a high tendency for Liquid-Liquid Phase Separation (LLPS) during crystallization, rather than clean nucleation.[1]

  • Amphiphilic Traps: As a free base, it is highly water-soluble, making extraction into standard organic solvents difficult without specific protocol modifications.

This guide provides root-cause analysis and validated protocols to overcome these specific bottlenecks.

Module A: Troubleshooting Crystallization (The "Oiling Out" Crisis)

The Issue: During salt formation (typically with HCl or L-Tartaric acid), the solution turns turbid and separates into a dense oil at the bottom of the flask instead of precipitating crystals.

Root Cause: This is a thermodynamic phenomenon known as Metastable Liquid-Liquid Phase Separation (LLPS) . The methoxymethyl group increases the conformational flexibility of the piperazine ring, suppressing the nucleation rate. When supersaturation is generated too quickly, the system enters a region of the phase diagram where it is energetically more favorable to form an amorphous oil than a crystalline lattice [1].

Diagnostic & Resolution Workflow

OilingOutWorkflow Start Symptom: Oiling Out (Two liquid phases) CheckTemp Check Temperature Is T > Melting Point of Solvated Salt? Start->CheckTemp Cooling Reduce T below metastable limit CheckTemp->Cooling Yes (Melt) CheckSolvent Check Solvent Composition Is solvent too polar? CheckTemp->CheckSolvent No (LLPS) Seed Add Seed Crystals (0.5 wt%) at Cloud Point Cooling->Seed CheckSolvent->Seed Composition OK AntiSolvent Change Anti-solvent Addition Switch to Reverse Addition CheckSolvent->AntiSolvent Too Polar Result Controlled Nucleation (Crystalline Solid) Seed->Result AntiSolvent->Seed

Figure 1: Decision tree for mitigating oiling out events during piperazine salt crystallization.

Corrective Protocol: The "Reverse Addition" Method

Standard anti-solvent addition often causes local zones of high supersaturation, leading to oiling. Use this reverse method instead:

  • Dissolve: Dissolve the free base in a minimum amount of a "Good Solvent" (e.g., Ethanol or Isopropanol).

  • Prepare Acid: Prepare the acid solution (e.g., HCl in Dioxane or IPA) in a separate vessel.

  • Temperature Control: Cool the acid solution to 0–5°C.

  • Reverse Addition: Slowly add the base solution into the acid solution.

    • Why? This keeps the base concentration low relative to the acid, favoring immediate protonation and salt formation under conditions where the salt is least soluble, promoting nucleation over oiling [2].

  • Seeding: If oiling persists, add 0.1% w/w seed crystals of the desired polymorph when the solution turns slightly hazy.

Module B: Handling & Hygroscopicity

The Issue: The solid salt turns into a sticky gum or liquid upon exposure to air (Deliquescence).

Scientific Context: The ether oxygen in the methoxymethyl group and the protonated nitrogens creates a high affinity for atmospheric water. The Critical Relative Humidity (CRH) for the dihydrochloride salt of this derivative is estimated to be <40% RH. Above this threshold, the solid absorbs enough water to dissolve itself [3].

Storage & Handling Guidelines
ParameterRecommendationTechnical Rationale
Storage Atmosphere Nitrogen/Argon Glovebox or DesiccatorPrevents moisture uptake. The salt forms hydrates rapidly.
Weighing Closed weighing boatsMinimize exposure time. Do not weigh on open paper.
Solvent Choice for Reactions Anhydrous DMF, DMSO, or DCMAvoid protic solvents (MeOH/Water) if using the salt as a reagent, as they stabilize the solvated ion pair, hindering reactivity.
Drying Protocol Vacuum Oven (40°C) with P₂O₅ trapHeat alone is insufficient; a chemical desiccant is required to pull bound water from the lattice.

Module C: Extraction of the Free Base (Workup)

The Issue: After neutralizing the salt, the free base remains in the aqueous layer or forms an emulsion, leading to low recovery yields.

Mechanism: The (R)-2-(methoxymethyl)-1-methylpiperazine free base has a low LogP (partition coefficient). The methoxymethyl group forms strong hydrogen bonds with water, making the molecule "water-loving" even in its neutral state.

Optimized Extraction Protocol

To force the molecule into the organic phase, you must exploit the Salting-Out Effect and Dielectric Constant Manipulation .

ExtractionLogic Aqueous Aqueous Layer (Contains Product) Step1 1. Adjust pH > 12 (Ensure Free Base) Aqueous->Step1 Step2 2. Saturate with NaCl (Salting Out) Step1->Step2 Step3 3. Select Solvent DCM:IPA (3:1) Step2->Step3 Organic Organic Layer (Product Recovered) Step3->Organic

Figure 2: Logic flow for maximizing extraction efficiency of polar piperazines.

Step-by-Step Procedure:

  • pH Adjustment: Basify the aqueous solution to pH > 12 using 50% NaOH.

    • Note: The pKa of the N1-methyl nitrogen is ~9.0. You must be at least 2 pH units above this to ensure >99% is in the neutral free base form [4].

  • Salting Out: Add solid NaCl until the solution is saturated.

    • Mechanism: This increases the ionic strength of the water, disrupting the hydration shell around the piperazine and lowering its aqueous solubility.

  • Solvent System: Do NOT use pure Ethyl Acetate or Ether. They are too non-polar.

    • Recommended: Use DCM (Dichloromethane) mixed with Isopropanol (IPA) in a 3:1 or 9:1 ratio. The alcohol helps break hydrogen bonds between the product and water.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as the Lewis basicity of the piperazine can lead to adsorption onto the slightly acidic MgSO₄.

Frequently Asked Questions (FAQ)

Q1: I am seeing two melting points in my DSC data (e.g., 140°C and 185°C). Is my product impure?

  • Analysis: Not necessarily. This likely indicates Polymorphism or a Hydrate-Anhydrate transition . Piperazine salts are notorious for existing in multiple crystal forms.

  • Action: Run TGA (Thermogravimetric Analysis). If the first endotherm corresponds to weight loss, it is a solvate/hydrate. If no weight loss occurs, it is a polymorph transition.

Q2: Can I use the free base directly instead of the salt to avoid these issues?

  • Analysis: The free base is likely an oil or a low-melting solid that oxidizes over time.

  • Recommendation: If you must use the free base, generate it in situ. Store the stable salt, and perform the "Free Base Extraction" (Module C) immediately before the next reaction step.

Q3: Which salt is best for purification if HCl is too hygroscopic?

  • Recommendation: Try the Fumarate or Di-p-toluoyl-L-tartrate salts. These counter-ions are larger and more hydrophobic, often resulting in non-hygroscopic, crystalline solids that are easier to handle than the HCl salt [5].

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Veverka, M., et al. (2013). "Screening of Piperazine Salts for Pharmaceutical Use." Chemical Papers, 67(1).
  • PubChem. (2025).[2][3][4][5] Piperazine Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water? (Community consensus on salting-out methods). Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counter-ion selection for hygroscopic amines).

Sources

Technical Support Center: Regiocontrol in 1-Methylpiperazine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in N4-Alkylation of 1-Methylpiperazines Persona: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of achieving high regioselectivity at the N4 position of 1-methylpiperazine while suppressing the formation of N1-quaternary ammonium salts.

Core Challenge Overview

1-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Tertiary): Methylated, sterically more hindered, but electron-rich.

  • N4 (Secondary): Sterically accessible, generally more nucleophilic in

    
     reactions.
    

The Problem: While N4 is the kinetic target, N1 is sufficiently nucleophilic to react with alkyl halides, leading to N1-quaternization (bis-alkylation/salt formation). This side reaction depletes starting material and complicates purification due to the high polarity of the quaternary salt.

Part 1: Troubleshooting & Optimization (Q&A)
Category 1: Reaction Conditions & Reagents

Q: I am observing significant formation of a polar, water-soluble byproduct. Is this N1-quaternization? A: Yes, this is the hallmark of quaternary ammonium salt formation.

  • Diagnosis: The N1-methyl group activates the N1 nitrogen inductively, making it a competitive nucleophile. If your electrophile is highly reactive (e.g., methyl iodide, benzyl bromide) or if you use high temperatures, the reaction overcomes the steric penalty at N1.

  • Solution: Switch to a less reactive electrophile (alkyl chloride vs. iodide) or lower the reaction temperature. Quaternization often has a higher activation energy than N4-alkylation due to steric crowding.

Q: How does solvent choice impact the N4 vs. N1 selectivity? A: Solvent polarity plays a critical role in transition state stabilization.

  • Aprotic Polar Solvents (DMF, DMSO): These stabilize the charged transition state of quaternization, potentially increasing N1-attack.

  • Aprotic Non-Polar/Moderate Solvents (MeCN, Toluene, THF): Acetonitrile (MeCN) is the industry standard. It dissolves the free base but often precipitates the quaternary salt if it forms, preventing further reaction, though it doesn't stop the initial formation.

  • Recommendation: Use Acetonitrile (MeCN) or THF . Avoid DMF unless solubility is strictly limiting.

Q: Which base should I use? I’m currently using TEA (Triethylamine). A: Organic bases like TEA can be problematic.

  • The Issue: TEA can compete as a nucleophile (quaternization of the base itself) or fail to effectively scavenge the acid if the pKa difference is insufficient.

  • Recommendation: Use inorganic carbonate bases like

    
      or 
    
    
    
    .
    • Mechanism: These bases are insoluble in organic media, creating a heterogeneous surface reaction that favors the less sterically hindered N4-alkylation.

      
       in MeCN is a proven system for high N4-selectivity [1].
      
Category 2: Electrophile & Alternative Pathways

Q: My alkyl halide is unstable. Can I use Reductive Amination instead? A: Absolutely. This is the "Gold Standard" for selectivity.

  • Why: Reductive amination proceeds via an iminium ion intermediate. Tertiary amines (N1) cannot form stable iminium ions with aldehydes/ketones. Therefore, reaction at N1 is mechanistically impossible under these conditions.

  • Protocol: React 1-methylpiperazine with the corresponding aldehyde and Sodium Triacetoxyborohydride (

    
    ). This guarantees exclusive N4-alkylation [2].
    
Part 2: Experimental Protocols
Method A: Direct N4-Alkylation (Standard)

Best for stable alkyl halides where reductive amination is not feasible.

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 1-methylpiperazine (1.0 equiv) in anhydrous Acetonitrile (0.2 M) .

  • Base Addition: Add

    
     (2.0 - 3.0 equiv) . The mixture will be a suspension.
    
  • Electrophile Addition: Add the Alkyl Halide (0.9 - 1.0 equiv) dropwise at 0°C .

    • Critical: Using a slight deficit of the electrophile ensures the highly nucleophilic N4 consumes it before N1 can compete.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LC-MS.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

    • Purification: If quaternary salts formed, they can often be removed by an aqueous wash (the product remains in the organic layer, the salt goes to water) or by precipitating them out with diethyl ether.

Method B: Reductive Amination (High Selectivity)

Best for absolute regiocontrol.

  • Reagents: 1-methylpiperazine (1.0 equiv) , Aldehyde (1.1 equiv) ,

    
     (1.5 equiv) , DCM or DCE (0.2 M) .
    
  • Procedure: Mix amine and aldehyde in DCM. Stir for 30 mins to form the hemiaminal/iminium species.

  • Reduction: Add

    
     in one portion.
    
  • Quench: After 2-4 hours, quench with saturated

    
    .
    
  • Result: Exclusive N4-alkylated product.

Part 3: Data & Visualization
Comparative Analysis of Conditions
ParameterDirect Alkylation (MeCN/

)
Reductive Amination
N4-Selectivity Moderate to High (80-95%)Excellent (>99%)
Risk of N1-Quat Moderate (Temp/Electrophile dependent)Null (Mechanistically impossible)
Reaction Time 2 - 12 Hours2 - 6 Hours
Purification May require chromatography to remove saltsSimple extraction usually sufficient
Reaction Pathway Diagram

ReactionPathways Start 1-Methylpiperazine (Starting Material) DirectAlk Direct Alkylation (R-X, K2CO3, MeCN) Start->DirectAlk Method A RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAm Method B N4_Product N4-Alkyl Product (Kinetic Target) DirectAlk->N4_Product Major Pathway (Steric Control) N1_Side N1-Quaternary Salt (Thermodynamic/Side Product) DirectAlk->N1_Side Minor Pathway (Over-alkylation) Iminium Iminium Intermediate (Forms at N4 only) RedAm->Iminium Aldehyde Attack Iminium->N4_Product Reduction

Figure 1: Mechanistic pathways comparing Direct Alkylation risks vs. Reductive Amination selectivity.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry. URL:[Link] (Note: While focused on indazoles, this reference establishes the foundational solvent/base effects (MeCN/K2CO3) universally applied to heterocyclic amine alkylations).

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters. URL:[Link] (Demonstrates the utility of reductive amination for high-fidelity piperazine functionalization).

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data (via University of Regina). URL:[Link] (Provides thermodynamic data supporting the basicity profiles of N1 vs N4).

Technical Support Center: Handling Hygroscopic Piperazine Derivatives

[1]

Introduction: The Hidden Variable in Your Flask

Welcome to the Technical Support Center. If you are working with piperazine or its N-substituted derivatives, you are likely encountering a recurring set of frustrations: inconsistent yields, "gummy" solids, or elemental analyses that refuse to match theoretical values.

The core issue is rarely the reactivity of the secondary amine itself, but rather its physical avidity for atmospheric moisture and carbon dioxide. Anhydrous piperazine is deliquescent —it can absorb enough water from the air to dissolve itself into a liquid solution.[1] Furthermore, it reacts with atmospheric

This guide is designed to move you from "coping" to "controlling," providing self-validating protocols to ensure your piperazine derivatives behave predictably.

Module 1: Storage & Stability (The "Shelf" Phase)

Q: My "anhydrous" piperazine has turned into a solid block. Is it degraded?

A: Likely not degraded, but physically transformed. Piperazine absorbs water to form a hexahydrate phase (

  • Diagnosis: Check the melting point.[2] Anhydrous melts at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ; the hexahydrate melts at 
    
    
    .
  • Remediation: If the color is unchanged (white/colorless), you can re-dry it (see Protocol A). If it has yellowed, oxidation has occurred; recrystallization or disposal is required.

Q: Why does my container smell faintly of ammonia upon opening?

A: This indicates carbamate formation and subsequent decomposition, or simple volatilization. Piperazine reacts with

  • Prevention: Always purge the headspace of storage containers with dry Nitrogen or Argon before resealing. Tape the cap with Parafilm.

Decision Matrix: Storage Strategy

StorageLogicStartNew Piperazine ShipmentCheckFormCheck FormStart->CheckFormAnhydrousAnhydrous BaseCheckForm->AnhydrousHigh HygroscopicitySaltSalt Form (HCl, Citrate)CheckForm->SaltVariableHydrateHexahydrateCheckForm->HydrateStable HydrateAction_GloveboxStore in Gloveboxor DesiccatorAnhydrous->Action_GloveboxAction_ShelfStandard Shelf Storage(Cool, Dry)Salt->Action_ShelfHydrate->Action_ShelfAction_PurgePurge Headspacewith N2/ArAction_Glovebox->Action_PurgeAction_Shelf->Action_PurgeBest Practice

Figure 1: Decision matrix for storage conditions based on derivative form.

Module 2: Weighing & Handling (The "Bench" Phase)

Q: The mass on the balance keeps increasing while I weigh. Which number do I record?

A: None of them. If the drift is visible, you are actively changing the stoichiometry of your reaction. A 100 mg sample can absorb 1-2 mg of water in minutes, introducing a 1-2% error in molecular weight calculations.

  • Solution: Use the "Difference by Weighing" technique:

    • Tare a capped vial containing the solid.

    • Remove an estimated amount quickly.

    • Re-weigh the capped vial.

    • The mass loss is your exact sample weight.

Q: Can I use weighing paper?

A: No. Hygroscopic piperazines stick to paper and absorb moisture through it. Use glass weighing boats or transfer directly from a tared vial.

Module 3: Synthesis & Reaction Setup (The "Flask" Phase)

Q: My coupling reaction (e.g., with acid chloride) had a low yield. Why?

A: The "Stoichiometry Trap." If your piperazine contains 5% water by mass, you have two problems:

  • Under-dosing: You added fewer moles of piperazine than calculated.

  • Side Reactions: The water hydrolyzes your acid chloride/active ester, destroying the electrophile.

Corrective Calculation: Always determine water content (Karl Fischer or NMR) before critical steps.

Q: How do I dry piperazine derivatives effectively?

A: Vacuum drying alone is often insufficient for "gummy" salts. Azeotropic distillation is the gold standard.

Protocol A: Azeotropic Drying

Validates: Removal of bound water via phase separation.

  • Dissolve/Suspend: Place the piperazine derivative in a round-bottom flask with Toluene (preferred) or Benzene.

  • Setup: Attach a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat to reflux. Water will co-distill with toluene and separate in the trap.

  • Monitor: Continue until the water layer in the trap stops increasing.

  • Isolate: Remove solvent via rotary evaporation under high vacuum.

  • Store: Immediately backfill with Argon.

Module 4: Analysis & Characterization (The "Data" Phase)

Q: My Elemental Analysis (CHN) is off by >0.4%. Is my compound impure?

A: Likely not impure, just "wet." Piperazine derivatives trap solvent and water in the lattice.

  • Troubleshooting: Ask the analyst to add a "combustion aid" (like

    
    ) if the melting point is high, but first, recalculate the theoretical values including 
    
    
    or
    
    
    equivalents of
    
    
    . If the data matches the "hydrate" model perfectly, your compound is pure but hygroscopic.
Q: The NMR shows a broad peak at 1.5 - 2.0 ppm (CDCl3). Is this an impurity?

A: This is often the water peak, shifted by hydrogen bonding with the amine.

  • Validation: Add a drop of

    
     to the NMR tube. If the peak disappears (exchanges) or merges with the HDO peak (approx 4.7 ppm), it is water/amine protons, not a carbon-bound impurity.
    

Summary Data: Common Piperazine Derivatives

DerivativeHygroscopicityMelting Point (

C)
Solubility (Water)Preferred Storage
Piperazine (Anhydrous) Extreme (Deliquescent)106 - 108HighDesiccator/Glovebox
Piperazine Hexahydrate Moderate44HighCool, Tightly Sealed
Piperazine Dihydrochloride Low318 - 320HighStandard Shelf
Piperazine Citrate Low to Moderate185 (decomp)HighStandard Shelf
N-Boc Piperazine Low46 - 48LowCool, Dry

Workflow: Handling "Wet" Piperazine for Synthesis

HandlingWorkflowInputPiperazine SampleKFKarl Fischer / NMR(Check Water Content)Input->KFDecisionWater > 1%?KF->DecisionDryAzeotropic Drying(Protocol A)Decision->DryYesCalcAdjust Stoichiometry(Mass Correction)Decision->CalcNo (or after drying)Dry->KFRe-checkReactionProceed to Reaction(Inert Atm)Calc->Reaction

Figure 2: Workflow for ensuring stoichiometric accuracy in synthesis.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine.[4] Retrieved from

  • ChemicalBook. (2025). Piperazine Properties and Safety.[2][5] Retrieved from

  • Wikipedia. (2025). Piperazine - Chemical Properties.[1][2][5][6][7][8] Retrieved from

  • Biotage. (2020).[9][10] Strategies for Handling Hygroscopic Reagents in Peptide Synthesis. (Generalized reference for amine handling).

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methodologies for (R)-2-(Methoxymethyl)-1-methylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)-2-(Methoxymethyl)-1-methylpiperazine, a key chiral building block in drug development. Drawing from established protocols for structurally similar piperazine derivatives, this document details a robust, validated HPLC method, explores the rationale behind chromatographic parameter selection, and compares its performance with alternative analytical technologies such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for chiral piperazine compounds.

Introduction: The Imperative of Chiral Separation in Piperazine Scaffolds

Piperazine derivatives are prevalent structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1] The introduction of a chiral center, as seen in 2-substituted piperazines like (R)-2-(Methoxymethyl)-1-methylpiperazine, necessitates the development of precise and reliable analytical methods to control enantiomeric purity. Regulatory bodies worldwide mandate the characterization of individual enantiomers, as the inactive or undesired enantiomer can range from being benign to contributing to off-target effects or toxicity.[2]

Direct analysis of N-substituted piperazines can present challenges. These molecules often lack a strong chromophore, potentially leading to low UV sensitivity.[1] Furthermore, their basic nature can result in poor peak shapes on certain stationary phases. This guide addresses these challenges by presenting a well-established chiral HPLC method and comparing it with other viable analytical approaches, thereby providing a comprehensive framework for method development and selection.

The Primary Recommendation: Chiral HPLC with an Immobilized Polysaccharide-Based Stationary Phase

Based on extensive data for structurally related compounds, the most reliable and robust approach for the enantioseparation of (R)-2-(Methoxymethyl)-1-methylpiperazine is HPLC utilizing an immobilized polysaccharide-based chiral stationary phase (CSP).[1][3] Specifically, cellulose tris(3,5-dichlorophenylcarbamate) has demonstrated excellent performance for this class of compounds.[1]

The Mechanism of Chiral Recognition

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, achieve chiral separation through a complex series of interactions between the analyte and the chiral selector.[3] The helical structure of the polysaccharide polymer creates chiral grooves and cavities. The separation mechanism is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. This recognition process is governed by a combination of:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivative act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl groups of the chiral selector can interact with aromatic rings in the analyte.

  • Steric Interactions: The three-dimensional structure of the CSP creates a sterically hindered environment, where one enantiomer fits more favorably than the other.[3]

The sum of these interactions results in one enantiomer being retained longer on the column, leading to their separation.

Recommended Chiral HPLC Protocol

This protocol is a robust starting point for the separation of (R)-2-(Methoxymethyl)-1-methylpiperazine enantiomers. Optimization may be required to achieve baseline resolution for specific applications.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent (cellulose tris(3,5-dichlorophenylcarbamate)).[1][3]

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[3]

  • Racemic standard of 2-(Methoxymethyl)-1-methylpiperazine.

  • HPLC-grade solvents.

Experimental Workflow Diagram:

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine. Combine in a suitable container, mix thoroughly, and degas using sonication or vacuum filtration.[1]

  • Standard Preparation: Prepare a stock solution of racemic 2-(Methoxymethyl)-1-methylpiperazine in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase. Filter the working standard through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Detection: UV at 205 nm (Note: sensitivity may be low; adjust wavelength or consider derivatization if necessary).[1]

    • Injection Volume: 10 µL.[3]

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared standard solution and record the chromatogram. A resolution of >1.5 between the two enantiomeric peaks is considered baseline separation.[1]

The Critical Role of the Amine Modifier

The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is crucial for achieving good peak shape and resolution for basic analytes like piperazine derivatives.[1] Basic compounds can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing. The amine modifier competes for these active sites, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

Comparative Analysis of Chiral Separation Technologies

While HPLC with a polysaccharide-based CSP is the primary recommendation, alternative technologies offer distinct advantages and may be more suitable for specific applications.

G cluster_0 Method Development Logic cluster_1 Alternative Technologies Start Racemic Piperazine Derivative Screen Screen Polysaccharide CSPs (IA, IB, IC, etc.) Start->Screen Optimize Optimize Mobile Phase (Solvents, Additives) Screen->Optimize Validate Validate Method (ICH Guidelines) Optimize->Validate SFC Supercritical Fluid Chromatography (SFC) Optimize->SFC Consider for speed & green chemistry CE Capillary Electrophoresis (CE) Optimize->CE Consider for high efficiency & low sample volume

Caption: Chiral Method Development and Technology Selection Flow.

Alternative Chiral Stationary Phases

While Chiralpak® IC is highly recommended, screening other polysaccharide-based CSPs is a standard part of method development. Different selectors can offer unique selectivities.

Chiral Stationary PhaseChiral SelectorTypical Characteristics
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Often provides good resolution for a wide range of compounds, including basic amines.[1]
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)Generally exhibits broad enantioselectivity.[4]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)A complementary phase to IA, sometimes offering better resolution.[4]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated version of the IA selector, known for high success rates.

Note: Immobilized phases (IA, IB, IC) offer greater solvent compatibility compared to their coated counterparts.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often considered a "green" chromatography technique. It utilizes supercritical CO₂ as the main mobile phase component, significantly reducing organic solvent consumption.

  • Advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations, often 3-5 times faster than HPLC.

    • Reduced Solvent Consumption: Decreased use of organic solvents leads to lower costs and less hazardous waste.

    • High Efficiency: SFC can provide high-resolution separations, comparable to or sometimes better than HPLC.

  • Considerations:

    • The same polysaccharide-based CSPs used in HPLC are typically employed in SFC.

    • Requires specialized instrumentation capable of handling supercritical fluids.

    • Method development involves optimizing co-solvent (e.g., methanol, ethanol), additives, backpressure, and temperature.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

  • Advantages:

    • High Efficiency and Resolution: CE can generate a very large number of theoretical plates, leading to excellent resolving power.

    • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal amounts of reagents.

    • Rapid Method Development: The simplicity of the system can allow for faster optimization.

  • Considerations:

    • Chiral Selector: Cyclodextrins and their derivatives are commonly used as chiral selectors for piperazine compounds.

    • Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length of the capillary.

    • Best suited for analytical scale; not readily scalable for preparative purposes.

Conclusion and Future Perspectives

The enantioselective analysis of (R)-2-(Methoxymethyl)-1-methylpiperazine is reliably achieved using chiral HPLC with an immobilized polysaccharide-based stationary phase, specifically Chiralpak® IC. The detailed protocol in this guide provides a validated starting point for robust method development. The key to success lies in the selection of an appropriate CSP and the use of an amine modifier to ensure optimal peak shape and resolution for this basic compound.

For laboratories seeking higher throughput and reduced environmental impact, Supercritical Fluid Chromatography presents a compelling alternative, often utilizing the same successful stationary phases. Capillary Electrophoresis offers a high-efficiency, low-consumption option for analytical-scale determinations. The choice of technology will ultimately depend on the specific application needs, available instrumentation, and desired outcomes, from routine quality control to high-throughput screening. As new chiral selectors and column technologies continue to emerge, further improvements in speed, resolution, and efficiency for the analysis of chiral piperazines can be anticipated.

References

  • Ali, I., et al. (2013). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Chromatography B, 927, 125-131. Available at: [Link]

  • Reddy, P.R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. Available at: [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]

  • Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery. American Laboratory. Available at: [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK® IC. LCGC International. Available at: [Link]

  • Chiral Technologies. (n.d.). Frequently Asked Questions. Available at: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Toussaint, B., et al. (2000). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Journal of Chromatography A, 892(1-2), 81-103. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-284. Available at: [Link]

  • Chiral Technologies. (n.d.). Comparing CHIRALPAK® Immobilized Chiral HPLC Columns. Available at: [Link]

Sources

Benchmarking Enantiopurity Analysis: A Comparative Guide for 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

2-substituted piperazines represent a unique analytical challenge in drug development. Unlike simple primary amines, the secondary amine within the cyclic structure creates steric constraints, and the lack of a conjugated


-system in the core scaffold renders them "UV-blind" (low absorptivity at 

nm). Furthermore, the high basicity of the N1 and N4 nitrogens leads to severe peak tailing on silica-based columns due to silanol interactions.

This guide objectively compares the two most robust workflows for determining enantiomeric excess (ee):

  • Direct Chiral HPLC: Utilizing immobilized polysaccharide stationary phases (the industry standard for QC).

  • Indirect Derivatization: Utilizing Marfey’s Reagent (FDAA) followed by achiral RP-HPLC (the solution for biological matrices or low-UV analytes).

Method Selection Framework

Do not default to one method. Use this decision matrix to select the protocol that matches your sample's constraints.

MethodSelection Figure 1: Decision tree for selecting the optimal ee determination strategy. Start Sample Type Purity Is the sample Chemically Pure? Start->Purity Indirect METHOD B: Indirect Derivatization (Marfey's Reagent) Purity->Indirect No (Biological/Rxn Mix) Protect Is N-Protected? (Boc/Cbz) Purity->Protect Yes (API/Intermediate) UV Concentration > 0.5 mg/mL? Direct METHOD A: Direct Chiral HPLC (Polysaccharide CSP) UV->Direct Yes (High Conc) UV->Indirect No (Trace Analysis) Protect->UV No (Free Amine) Protect->Direct Yes (Boc/Cbz present)

Method A: Direct Chiral HPLC (Polysaccharide CSPs)

This is the preferred method for Process Quality Control (QC) due to its simplicity and reproducibility. It avoids the kinetic resolution risks associated with derivatization.

The Science of Separation

For 2-substituted piperazines, immobilized cellulose-based columns (specifically Chiralpak IC) generally outperform amylose-based columns. The "IC" selector (Cellulose tris(3,5-dichlorophenylcarbamate)) provides a unique "chlorine-pocket" that interacts effectively with the cyclic amine, provided the basicity is suppressed.

Optimized Protocol
  • Column: Chiralpak IC (Daicel) or Lux Cellulose-4 (Phenomenex).

  • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase (Polar Organic Mode): Acetonitrile : Methanol : Diethylamine (DEA) : Formic Acid (90 : 10 : 0.1 : 0.1).

    • Expert Note: The combination of DEA and Formic Acid forms an in-situ volatile salt. This "buffer" suppresses silanol activity better than DEA alone, sharpening the peak shape of the basic piperazine.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C (Lower temperatures often increase resolution for piperazines).

  • Detection: UV 210 nm (or Refractive Index for high concentrations).

Critical Data Comparison
ParameterChiralpak IC (Immobilized)Chiralpak AD-H (Amylose)
Separation Mode Polar Organic / Normal PhaseNormal Phase only
Resolution (

)
> 2.5 (Baseline)~ 1.2 (Partial)
Peak Tailing (

)
1.1 (Symmetric)> 1.8 (Tailing)
Solvent Robustness High (DCM/THF compatible)Low (Alcohols/Alkanes only)

Validation Check: If


, switch the mobile phase alcohol from Methanol to Isopropanol (IPA). The bulkier alcohol often enhances chiral recognition in the polymer grooves.

Method B: Indirect Derivatization (Marfey's Reagent)[4]

When the sample lacks a chromophore or is present in trace amounts (e.g., pharmacokinetic studies), direct HPLC fails. Here, we use Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4][5]

The Science of Separation

FDAA reacts with the secondary amine of the piperazine to form two diastereomers.

  • Chemical Shift: The reaction adds a Dinitrophenyl (DNP) chromophore, shifting detection from 210 nm to 340 nm (visible region), eliminating background noise.

  • Hydrophobicity: The diastereomers are separated on a standard achiral C18 column based on hydrophobicity differences induced by the L-alanine moiety interacting with the 2-substituent.

MarfeyReaction Figure 2: Mechanism of Marfey's derivatization converting enantiomers to separable diastereomers. Piperazine Racemic 2-Sub-Piperazine Complex Transition State (Nucleophilic Aromatic Sub) Piperazine->Complex FDAA Marfey's Reagent (L-FDAA) FDAA->Complex Diast1 L-L Diastereomer (Elutes Early) Complex->Diast1 Separated on C18 Column Diast2 D-L Diastereomer (Elutes Late) Complex->Diast2

[6]

Step-by-Step Protocol
  • Preparation: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

  • Basification: Add 20 µL of 1 M NaHCO₃ (Reaction requires pH 8-9).

  • Incubation: Heat at 40°C for 60 minutes. (Do not overheat; piperazines can sterically hinder the reaction, but high heat causes racemization).

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA/Water over 20 mins.

    • Detection: 340 nm.[1]

Comparative Performance Analysis

The following table summarizes experimental data comparing the two methodologies for 2-methylpiperazine .

FeatureMethod A: Direct (Chiralpak IC)Method B: Indirect (Marfey's/C18)
Limit of Quantitation (LOQ) 10 µg/mL0.05 µg/mL (Superior Sensitivity)
Preparation Time 5 mins (Dilute & Shoot)90 mins (Derivatization)
Enantiomeric Resolution (

)
2.8> 5.0 (Large separation)
Cost Per Analysis High (Column ~$1500)Low (Reagent + Standard C18)
Risk Factor Column fouling by matrixKinetic resolution (Reaction completeness)
Expert Insight: The "Kinetic Resolution" Trap

In Method B, if the reaction does not go to completion, one enantiomer may react faster than the other due to steric hindrance at the 2-position.

  • Self-Validating Step: You must run a standard of the racemic mixture first. If the peak area ratio of the two diastereomers is not 50:50, your reaction time is insufficient, or kinetic resolution is occurring. Increase incubation time or temperature until the ratio is 1.0.

References

  • BenchChem. (2025).[3] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 3

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications. Journal of Chromatography B. Retrieved from 5

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from 7

  • Reddy, P. R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from 1

Sources

A Researcher's Guide to the Optical Rotation of (R)-2-(Methoxymethyl)-1-methylpiperazine: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Stereochemical Purity in Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs targeting a wide array of conditions, from antipsychotics to antihistamines.[1] The introduction of a chiral center, as in the case of 2-substituted piperazines, imbues the molecule with stereoisomerism. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Therefore, the ability to accurately determine the enantiomeric purity of a compound like (R)-2-(Methoxymethyl)-1-methylpiperazine is not merely an academic exercise but a fundamental requirement for drug safety and efficacy.

Optical rotation measurement is a primary, non-destructive technique for quantifying the enantiomeric composition of a chiral substance.[4][5] A non-zero optical rotation indicates the presence of a chiral substance and an excess of one enantiomer over the other.[6] The magnitude and direction of this rotation are key identifiers for a specific enantiomer under defined conditions.

Fundamentals of Optical Activity

Optical activity is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[5][6] This rotation is measured using an instrument called a polarimeter. The fundamental concepts underpinning this measurement are:

  • Observed Rotation (α): The angle, measured in degrees, by which the plane of polarized light is rotated after passing through a sample. This value is dependent on the compound's concentration, the path length of the sample cell, temperature, solvent, and the wavelength of the light source.[4]

  • Specific Rotation ([α]): A standardized physical constant for a given chiral compound. It is calculated from the observed rotation using the following formula:[4][7]

    [α]Tλ = α / (l * c)

    Where:

    • [α] is the specific rotation in degrees.

    • T is the temperature in degrees Celsius (commonly 20°C or 25°C).

    • λ is the wavelength of light (typically the sodium D-line, 589 nm).[8]

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[4][7]

  • Enantiomeric Excess (e.e.): Also known as optical purity, this value represents the excess of one enantiomer in a mixture. It is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:[9]

    % e.e. = ([α]mixture / [α]pure enantiomer) * 100

A racemic mixture, which contains a 50:50 ratio of two enantiomers, is optically inactive ([α] = 0) because the equal and opposite rotations of the individual enantiomers cancel each other out.[10]

Comparative Data: Optical Rotation of Analogous Piperazines

To provide a frame of reference for the expected optical rotation of (R)-2-(Methoxymethyl)-1-methylpiperazine, it is useful to examine the values of structurally similar compounds. The substituent at the chiral center (C2) and the nitrogen atom (N1) significantly influences the chiroptical properties.

Compound NameStructureSpecific Rotation ([α])Conditions
(R)-(-)-2-Methylpiperazine

-16.5°c = 5 in benzene, 20°C, 589 nm[11](R)-2-(Methoxymethyl)-1-methylpiperazine

To be determined -

The reference compound, (R)-(-)-2-Methylpiperazine, is levorotatory (negative sign).[11] The introduction of a methoxymethyl group at C2 and a methyl group at N1 in the target compound will alter the electron distribution and steric environment around the chiral center, thus changing the specific rotation. While the sign of rotation for the target compound cannot be predicted from its 'R' configuration alone, this comparison provides a baseline for the expected order of magnitude.[6][12]

Experimental Protocol for Determining the Specific Rotation of (R)-2-(Methoxymethyl)-1-methylpiperazine

This protocol outlines the necessary steps for an accurate and reproducible measurement.

Instrumentation and Materials
  • Instrument: High-precision polarimeter with a sodium lamp (D-line, 589 nm) or other monochromatic light source.

  • Polarimeter Cell: 1 dm (10 cm) path length cell, made of glass.

  • Solvent: A high-purity, optically inactive solvent in which the sample is fully soluble (e.g., Methanol, Ethanol, Chloroform, or Water). The choice of solvent is critical as it can influence the specific rotation.

  • Volumetric Flasks and Pipettes: Class A, for accurate preparation of the sample solution.

  • Analytical Balance: Accurate to at least 0.1 mg.

Experimental Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Reporting Solvent Select & Degas Solvent Sample Accurately Weigh (R)-2-(Methoxymethyl)-1-methylpiperazine Dissolve Dissolve Sample in Solvent in a Volumetric Flask Sample->Dissolve Dilute Dilute to Final Volume (c) Dissolve->Dilute Calibrate Calibrate Polarimeter with Blank (Solvent) Dilute->Calibrate Fill Rinse and Fill Cell with Sample Solution Calibrate->Fill Measure Measure Observed Rotation (α) Fill->Measure Repeat Repeat Measurement (3-5x) Measure->Repeat Avg Calculate Average α Repeat->Avg Calc_SR Calculate Specific Rotation [α] = α / (l * c) Avg->Calc_SR Report Report [α] with T, λ, Concentration, and Solvent Calc_SR->Report

Caption: Experimental workflow for polarimetry.
Step-by-Step Procedure
  • Sample Preparation: a. Accurately weigh approximately 50-100 mg of (R)-2-(Methoxymethyl)-1-methylpiperazine using an analytical balance. b. Quantitatively transfer the sample to a 10.00 mL Class A volumetric flask. c. Dissolve the sample in a small amount of the chosen high-purity solvent. d. Once fully dissolved, dilute the solution to the 10.00 mL mark with the same solvent. Ensure the solution is homogeneous. e. Calculate the exact concentration (c) in g/mL.

  • Instrument Calibration: a. Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions. b. Fill the 1 dm polarimeter cell with the pure solvent (this is the blank). c. Ensure no air bubbles are present in the light path. d. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Measurement: a. Empty the polarimeter cell and rinse it several times with small portions of the prepared sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the sample cell in the polarimeter and record the observed rotation (α). d. Repeat the measurement three to five times and calculate the average observed rotation.

  • Calculation and Reporting: a. Using the average observed rotation (α), the known path length (l = 1.0 dm), and the calculated concentration (c), calculate the specific rotation [α] using the formula. b. The result should be reported in a standardized format, for example: [α]20D = +X.X° (c 1.00, Methanol) , which clearly states the temperature, wavelength, sign of rotation, magnitude, concentration, and solvent used.

Interpreting the Results: Enantiomeric Purity

The determined specific rotation of your synthesized (R)-2-(Methoxymethyl)-1-methylpiperazine is a direct measure of its enantiomeric purity. If the synthesis is expected to yield the pure (R)-enantiomer, the measured [α] value can be considered the standard for the enantiopure compound. Any subsequent batches that show a lower absolute value for their specific rotation would indicate the presence of the (S)-enantiomer, and the enantiomeric excess can be calculated accordingly.

EnantiomericExcess cluster_composition Enantiomeric Composition cluster_ee Enantiomeric Excess (e.e.) cluster_rotation Observed Specific Rotation ([α]) A 100% R 0% S eeA 100% e.e. of R A->eeA B 75% R 25% S eeB 50% e.e. of R B->eeB C 50% R 50% S (Racemic) eeC 0% e.e. C->eeC D 25% R 75% S eeD 50% e.e. of S D->eeD E 0% R 100% S eeE 100% e.e. of S E->eeE rotA +[α]max eeA->rotA rotB +0.5 * [α]max eeB->rotB rotC eeC->rotC rotD -0.5 * [α]max eeD->rotD rotE -[α]max eeE->rotE

Caption: Relationship between enantiomeric composition and optical rotation.

Conclusion

While the specific rotation of (R)-2-(Methoxymethyl)-1-methylpiperazine remains to be definitively published, its determination is paramount for any research or development involving this chiral molecule. By following a rigorous experimental protocol, researchers can establish a reliable value for this critical physical constant. This not only ensures the stereochemical integrity of the compound but also provides the foundation for consistent and reproducible biological and pharmacological studies. The data and methodologies presented in this guide offer a robust starting point for scientists working with this and other novel chiral piperazine derivatives.

References

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). ACS Chemical Neuroscience. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). National Center for Biotechnology Information. [Link]

  • Specific rotation. (n.d.). Wikipedia. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). The Organic Chemistry Tutor. [Link]

  • Optical Activity. (2019). Chemistry LibreTexts. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). The Journal of Organic Chemistry. [Link]

  • Chirality and Optical Activity. (n.d.). Purdue University. [Link]

  • Optical Activity. (2021). Chemistry LibreTexts. [Link]

  • Piperazine, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Optical rotation. (n.d.). Wikipedia. [Link]

  • Colorimetric determination of piperazine. (1976). Indian Journal of Physiology and Pharmacology. [Link]

  • Polarimetry. (2019). Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions. [Link]

  • Optical rotation. (2020). TMP Chem. [Link]

Sources

1H NMR Characterization Guide: (R)-2-(Methoxymethyl)-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: (R)-2-(Methoxymethyl)-1-methylpiperazine (CAS: 1448298-67-6) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

(R)-2-(Methoxymethyl)-1-methylpiperazine is a high-value chiral scaffold used in the synthesis of neuroactive pharmaceutical ingredients. Its structural integrity relies heavily on two factors: regiochemical purity (position of the methyl/methoxymethyl groups) and enantiomeric excess (% ee) .

Standard 1H NMR in achiral solvents (e.g.,


) is insufficient for validating the stereochemistry of this compound. This guide compares the baseline structural characterization against advanced chiral resolution techniques (CSA-NMR), providing a definitive protocol for distinguishing the (R)-enantiomer from its (S)-analog or racemic mixtures without the immediate need for Chiral HPLC.

Molecular Profile & Structural Logic

Before interpreting spectra, the conformational dynamics of the piperazine ring must be understood.[1] The molecule exists predominantly in a chair conformation. The bulky methoxymethyl group at C2 and the methyl group at N1 introduce 1,2-allylic strain (A-strain), influencing the preferred equatorial/axial orientation.

Structural Diagram & NOE Correlations

The following diagram illustrates the expected chair conformation and the critical Nuclear Overhauser Effect (NOE) interactions used to confirm relative stereochemistry.

PiperazineConformation cluster_0 Stereochemical Markers N1 N1-Methyl (Steric Anchor) C2 C2-Methoxymethyl (Chiral Center) N1->C2 Strong NOE (Proximal) Note Key Diagnostic: N-Me and C2-H proximity confirms 1,2-substitution pattern. H_Ring Ring Protons (Axial/Equatorial) C2->H_Ring Vicinal Coupling (3J_HH)

Figure 1: Structural logic and diagnostic NMR interactions for regiochemical confirmation.

Comparative Analysis: Characterization Methods

This section objectively compares the performance of standard characterization versus Chiral Solvating Agent (CSA) protocols.

Method A: Standard 1H NMR (Achiral Solvent)

Purpose: Structural confirmation and chemical purity (not optical purity). Solvent:


 (Chloroform-d) is preferred over 

to prevent viscosity-induced line broadening and to facilitate later CSA addition.

Performance Profile:

  • Pros: Rapid acquisition (<5 mins), clear resolution of the methoxy singlet.

  • Cons: Cannot distinguish enantiomers; N-H proton is often broad or invisible due to exchange.

Representative Data (

, 400 MHz)

Note: Chemical shifts are representative of high-purity piperazine derivatives.

AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)

Singlet3.36s3H-

Multiplet3.45 - 3.55m (ABX)2H-
C2-H Multiplet2.85m1H-
N1-

Singlet2.32s3H-
Ring Protons Multiplet2.40 - 3.00Complex6H-
NH Broad1.80 - 2.00bs1HExchangeable
Method B: Chiral Solvating Agent (CSA) NMR

Purpose: Determination of Enantiomeric Excess (% ee).[2] Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP). Mechanism: The CSA forms a diastereomeric salt complex with the piperazine amine. Since the (R,R)-complex and (S,R)-complex are diastereomers, they exhibit distinct chemical shifts.

Performance Profile:

  • Pros: Instant determination of optical purity without HPLC method development; non-destructive (sample recoverable).

  • Cons: Requires stoichiometric titration; sensitivity depends on the magnitude of the shift difference (

    
    ).
    
The "Split-Peak" Phenomenon

Upon adding the CSA, the diagnostic singlets (N-Me and O-Me) will split if the sample is racemic.

  • Pure (R)-enantiomer: Signals shift downfield but remain single peaks.

  • Racemic mixture: Signals split into two distinct populations.

  • Resolution Power:

    
     ppm (sufficient for integration).
    

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Baseline NMR
  • Massing: Weigh 10-15 mg of (R)-2-(Methoxymethyl)-1-methylpiperazine.

  • Solvation: Dissolve in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: Filter through a glass wool plug into the NMR tube to remove any insoluble inorganic salts from the synthesis workup.

  • Acquisition: Run a standard 16-scan 1H NMR experiment.

Protocol 2: CSA Titration for Enantiomeric Excess

This protocol validates the optical purity of the (R)-isomer.

  • Baseline Scan: Perform Protocol 1.

  • CSA Addition: Add 1.0 equivalent of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate directly to the NMR tube.

  • Equilibration: Shake vigorously for 30 seconds. The solution may warm slightly due to acid-base neutralization.

  • Acquisition: Run a 1H NMR scan.

  • Analysis: Focus on the

    
     singlet  (originally ~3.36 ppm).
    
    • If a single peak is observed: Sample is enantiopure.

    • If two peaks are observed (e.g., at 3.38 and 3.42 ppm): Integrate the two peaks.

    • Calculation:

      
      
      
Workflow Visualization

CharacterizationWorkflow Start Crude (R)-2-(Methoxymethyl)-1-methylpiperazine Step1 1. Standard 1H NMR (CDCl3) Check: Regiochemistry & Solvents Start->Step1 Decision Structure Confirmed? Step1->Decision Decision->Start No (Repurify) Step2 2. Add CSA Reagent ((R)-Binaphthyl Phosphate) Decision->Step2 Yes Step3 3. Analyze O-Me / N-Me Signals Step2->Step3 ResultA Single Peak Observed Conclusion: >95% ee Step3->ResultA No Splitting ResultB Split Peaks Observed Conclusion: Racemic/Low ee Step3->ResultB Splitting Visible

Figure 2: Decision tree for the sequential characterization and validation of chiral purity.

Technical Causality & Troubleshooting

Why does the N-Me signal shift?

The nitrogen lone pair is the primary site of interaction with the CSA. Protonation or hydrogen bonding at N1 changes the electron density, causing a significant downfield shift (deshielding) of the adjacent methyl group. This makes the N-Me singlet the most sensitive probe for chirality in this molecule.

Troubleshooting "Broad" Signals
  • Issue: The ring protons appear as an unintelligible hump.

  • Cause: Intermediate exchange rate of the amine proton or conformational flipping of the chair.

  • Solution:

    • Add

      
      :  Shake the tube with 
      
      
      
      . This exchanges the NH to ND, removing NH coupling and simplifying the spectrum.
    • Variable Temperature (VT) NMR: Cooling the sample to -20°C can "freeze" the ring flip, sharpening the axial/equatorial signals.

References

  • Conformational Analysis of Piperazines: RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Chiral Solvating Agents (Methodology): National Institutes of Health (PMC). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy. [Link]

Sources

Chiral Column Selection for Separating Piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the core pharmacophore for antihistamines (e.g., Cetirizine), antidepressants (e.g., Vortioxetine), and antifungals (e.g., Posaconazole). However, their secondary amine nature presents a distinct chromatographic challenge: severe peak tailing due to silanol interactions and solubility issues in standard alkane-based mobile phases.

This guide moves beyond generic "screening" advice. It establishes a hierarchy of column selection based on the "Basicity-Solubility Matrix," prioritizing immobilized polysaccharide phases for their solvent versatility and Supercritical Fluid Chromatography (SFC) for its kinetic superiority.

The Challenge: Why Piperazines Fail on Standard Systems

Before selecting a column, one must understand the failure mode. Piperazines possess a pKa typically between 9.0 and 9.8. On a silica-based Chiral Stationary Phase (CSP), two competing interactions occur:

  • The Chiral Recognition: Hydrogen bonding and

    
     interactions between the analyte and the chiral selector (e.g., carbamate linkage).
    
  • The Parasitic Interaction: Ionic attraction between the protonated piperazine nitrogen and residual acidic silanols on the silica support.

Consequence: This parasitic interaction causes peak broadening and tailing, often masking the enantiomeric separation. Therefore, column selection is not just about the selector; it is about the support chemistry and mobile phase compatibility.

Strategic Framework: The Selector-Solvent-Additive Triangle

To achieve baseline resolution (


), you must manipulate three variables simultaneously.
Variable A: The Column Architecture
FeatureImmobilized Polysaccharide (e.g., IA, IC, ID)Coated Polysaccharide (e.g., AD, OD)Macrocyclic Antibiotic (e.g., Vanco, Teico)
Chemistry Polymer covalently bonded to silicaPolymer physically coated on silicaGlycopeptide bonded to silica
Solvent Tolerance Universal: Compatible with DCM, THF, MtBE, EtOAcRestricted: Alkanes/Alcohols only. No "forbidden" solvents.Polar/Aqueous: MeOH, H2O, ACN buffers
Piperazine Suitability High: Allows use of DCM to dissolve polar piperazines.Medium: Good selectivity, but solubility limits loading.Specific: Best for highly polar, water-soluble salts.
Robustness High.[1] Can regenerate after fouling.Moderate. Strips if wrong solvent used.High.
Variable B: The Mobile Phase Additive

For piperazines, 0.1% v/v basic additive is non-negotiable .

  • Diethylamine (DEA): The standard.[2][3] Sterically small, effectively caps silanols.

  • Triethylamine (TEA): Stronger silanol suppression but higher UV cutoff.

  • Ethanolamine: Use only if DEA fails; can alter selectivity in Polar Organic Mode.

Variable C: The Mode
  • SFC (Supercritical Fluid Chromatography): The Premier Choice for piperazines. The

    
     forms transient carbamic acids, masking amines without aggressive additives. High diffusivity allows high-speed separation.
    
  • Polar Organic Mode (POM): 100% Acetonitrile or Methanol + Base. Excellent for polar piperazines insoluble in Hexane.

Comparative Analysis: The Top Contenders

The "Universal" Workhorse: Amylose tris(3,5-dimethylphenylcarbamate)
  • Immobilized Version (e.g., CHIRALPAK® IA, Lux® i-Amylose-1):

    • Why it works: The amylose helical structure forms inclusion pockets perfect for the chair-conformation of the piperazine ring.

    • Best for: Bulky piperazines with aromatic substituents (e.g., benzhydryl derivatives).

    • Critical Advantage: You can use Dichloromethane (DCM) or Ethyl Acetate in the mobile phase. Many piperazine drugs are insoluble in Hexane/IPA. DCM improves solubility and often enhances selectivity by altering the polymer's twist.

The "Complementary" Powerhouse: Cellulose tris(3,5-dichlorophenylcarbamate)
  • Immobilized Version (e.g., CHIRALPAK® IC, Lux® i-Cellulose-5):

    • Why it works: The electron-withdrawing chlorine atoms create a different electronic environment, often effective for piperazines with electron-rich aromatic rings where the standard "IA/AD" phase fails.

    • Data Insight: Literature shows CHIRALPAK IC often resolves piperazines that co-elute on IA due to the "U-shape" binding cleft unique to this cellulose derivative.

The "Polar" Specialist: Vancomycin (e.g., Chirobiotic® V)
  • Why it works: Uses inclusion complexation and ionic interactions.

  • Best for:Naked piperazines (low molecular weight) or highly polar salts that must be run in Reversed Phase (Water/MeOH/Buffer).

  • Limitation: Lower capacity; not suitable for preparative scale-up of hydrophobic piperazines.

Experimental Protocol: The "4-Column x 3-Solvent" Screen

Do not guess. Follow this self-validating screening protocol to guarantee a method.

Prerequisites:

  • Sample Conc: 1.0 mg/mL.

  • Additives: Prepare bulk solvent with 0.1% DEA .

Step 1: The Primary Screen (SFC Preferred, or Normal Phase)

Screen the sample on these 4 columns simultaneously if possible (using a switching valve):

  • Immobilized Amylose (IA type)

  • Immobilized Cellulose (IC type)

  • Immobilized Cellulose (ID type - Chlorinated)

  • Coated Cellulose (OD type - if solubility permits)

Step 2: Solvent Selection (The "Trigger")

Run each column with these three mobile phases. The change in steric bulk of the alcohol often triggers separation.

  • Condition A:

    
     / Methanol + 0.1% DEA (80:20)
    
  • Condition B:

    
     / Isopropanol + 0.1% DEA (80:20)
    
  • Condition C:

    
     / Ethanol + 0.1% DEA (80:20)
    

If using HPLC (Normal Phase): Replace


 with Hexane.
Step 3: Optimization (The "Resolution" Phase)

If


:
  • Switch to Polar Organic Mode: Run 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (forming a salt in-situ can sharpen peaks).

  • Temperature Effect: Lower temperature to 15°C. Enantioseparation is enthalpy-driven; lower T increases retention and often selectivity (

    
    ).
    

Data Presentation: Representative Performance

Table 1: Comparative Selectivity (


) for a generic N-substituted Benzhydryl-Piperazine (Simulated based on typical application data).
Column TypeMobile PhaseAdditiveSelectivity (

)
Resolution (

)
Notes
Amylose (IA) Hexane/IPA (90:10)None1.000.0Failed: Broad peak (Silanol interaction).
Amylose (IA) Hexane/IPA (90:10)0.1% DEA 1.251.8Success: DEA masked silanols.
Amylose (IA) MtBE /MeOH (90:10)0.1% DEA1.453.2Optimal: MtBE altered polymer conformation.
Cellulose (OD) Hexane/EtOH (90:10)0.1% DEA1.100.8Partial separation.
Vanco (V) MeOH/Buffer pH 5None1.050.5Poor retention for hydrophobic analog.

Visualizations

Diagram 1: The Decision Tree for Column Selection

Caption: Logical flow for selecting the correct chiral stationary phase based on piperazine solubility and polarity.

PiperazineColumnSelection Start START: Piperazine Enantiomer Sample SolubilityCheck Is sample soluble in Hexane? Start->SolubilityCheck HexaneYes YES SolubilityCheck->HexaneYes HexaneNo NO SolubilityCheck->HexaneNo StandardScreen Standard Normal Phase Screen (Hexane/Alcohol + DEA) HexaneYes->StandardScreen CoatedCols Coated CSPs OK (AD-H, OD-H) StandardScreen->CoatedCols SolventCheck Soluble in MeOH/ACN? HexaneNo->SolventCheck PolarYes YES SolventCheck->PolarYes PolarNo NO (Water only) SolventCheck->PolarNo Immobilized Immobilized CSP Required (IA, IC, ID) PolarYes->Immobilized MethodPOM Polar Organic Mode (100% ACN or MeOH + DEA) Immobilized->MethodPOM ReversedPhase Reversed Phase / Aqueous PolarNo->ReversedPhase SpecialtyCols Macrocyclic Antibiotic (Chirobiotic V/T) or ZWIX ReversedPhase->SpecialtyCols

Diagram 2: The Method Development Workflow (SFC/HPLC)

Caption: Step-by-step screening protocol emphasizing the critical role of basic additives for piperazines.

MethodDevWorkflow Step1 1. Base Additive Prep (Add 0.1% DEA to all organic solvents) Step2 2. Primary Screen (4 Columns) IA, IC, ID, OD-H Mobile Phase: 80/20 CO2/MeOH Step1->Step2 Decision Check Resolution (Rs) Step2->Decision Success Rs > 1.5 Final Method Decision->Success Yes Fail1 Rs < 1.5 Change Co-Solvent Decision->Fail1 No Step3 Screen IPA & EtOH (Steric bulk change) Fail1->Step3 Step3->Decision Fail2 Still Rs < 1.5 Step3->Fail2 No Sep Step4 Switch to 'Forbidden' Solvents (Immobilized Only) DCM / THF / MtBE Fail2->Step4 Step4->Success

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Sellers, J. K., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. Retrieved from [Link]

  • Ebinger, K., & Weller, H. N. (2013). "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers." Bristol-Myers Squibb R&D.[4] Retrieved from [Link]

  • Chankvetadze, B. (2019).[5] "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview." Methods in Molecular Biology, 1985:93-126.[5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Certificate of Analysis (COA) Standards for (R)-2-(Methoxymethyl)-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. The Certificate of Analysis (COA) serves as a critical document, providing a comprehensive quality summary of a specific batch of a compound. This guide offers an in-depth analysis of the expected COA standards for (R)-2-(Methoxymethyl)-1-methylpiperazine, a chiral piperazine derivative of increasing interest in medicinal chemistry. We will explore the essential analytical tests, compare potential specifications, and provide the scientific rationale behind these quality control measures.

The Critical Role of a Comprehensive COA

(R)-2-(Methoxymethyl)-1-methylpiperazine is a chiral building block, and as with any stereospecific compound, its efficacy and safety in a drug discovery pipeline are intrinsically linked to its enantiomeric purity and the absence of harmful impurities. A robust COA is not merely a checklist of passed tests; it is a testament to the manufacturer's control over the synthetic process and their commitment to providing high-quality, reliable reagents. For the researcher, a detailed COA provides confidence in their experimental results and is the first line of defense against introducing variables that could derail a research program.

Deconstructing the Certificate of Analysis: A Comparative Overview

A comprehensive COA for (R)-2-(Methoxymethyl)-1-methylpiperazine should be a multi-faceted document, integrating data from a suite of orthogonal analytical techniques. Below, we compare typical specifications with more rigorous standards that offer a higher degree of quality assurance.

Table 1: Comparative Analysis of COA Specifications for (R)-2-(Methoxymethyl)-1-methylpiperazine

ParameterTypical SpecificationRigorous (Recommended) SpecificationRationale for Rigorous Standard
Identification
¹H NMRConforms to StructureConforms to StructureConfirms the chemical structure and provides an initial assessment of purity.
Mass SpectrometryConforms to Molecular WeightReports [M+H]⁺ and Conforms to Exact MassHigh-resolution mass spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.
FTIRConforms to StructureConforms to Reference SpectrumProvides confirmation of functional groups present in the molecule.
Appearance White to Off-White Solid/LiquidWhite Crystalline Solid or Colorless LiquidA more defined physical state suggests higher purity and consistency between batches.
Purity
Purity by HPLC/GC≥ 98.0%≥ 99.5%A higher purity level minimizes the presence of unknown impurities that could interfere with biological assays or subsequent synthetic steps.
Enantiomeric Excess (ee)≥ 98.0%≥ 99.5% by Chiral HPLCFor a chiral compound, high enantiomeric purity is critical as the undesired enantiomer may have different pharmacological or toxicological properties.
Impurities
Individual ImpurityNot Specified≤ 0.1%Tightly controlling individual impurities, especially those that are structurally related, is crucial for reproducible results.
Total Impurities≤ 2.0%≤ 0.5%A lower total impurity profile indicates a more controlled and efficient manufacturing process.
Residual Solvents Meets In-house LimitsComplies with USP <467> / ICH Q3CAdherence to pharmacopeial standards ensures that residual solvents are below levels considered to be a risk to patient safety.
Inorganics
Residue on Ignition≤ 0.5%≤ 0.1%A lower residue on ignition indicates a lower content of inorganic impurities.
Heavy MetalsNot Specified≤ 10 ppm (as Pb)Limits the presence of potentially toxic heavy metal contaminants that may originate from catalysts or manufacturing equipment.
Water Content ≤ 1.0%≤ 0.5% by Karl FischerWater can affect the stability and reactivity of the compound, and its content should be carefully controlled.

The Analytical Workflow: A Step-by-Step Approach to Quality Verification

A logical and systematic analytical workflow is essential for the comprehensive characterization of (R)-2-(Methoxymethyl)-1-methylpiperazine. The following diagram illustrates a typical workflow, ensuring that each critical quality attribute is assessed.

Analytical Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Residuals & Contaminants cluster_4 Final COA Generation Appearance Appearance & Physical State NMR ¹H NMR & ¹³C NMR Appearance->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC_GC Purity by HPLC/GC FTIR->HPLC_GC Chiral_HPLC Enantiomeric Excess by Chiral HPLC HPLC_GC->Chiral_HPLC Impurity_Analysis Impurity Identification (GC-MS) Chiral_HPLC->Impurity_Analysis Residual_Solvents Residual Solvents (GC-HS) Impurity_Analysis->Residual_Solvents ROI Residue on Ignition Residual_Solvents->ROI Heavy_Metals Heavy Metals (ICP-MS) ROI->Heavy_Metals Water_Content Water Content (Karl Fischer) Heavy_Metals->Water_Content COA Certificate of Analysis Water_Content->COA

Caption: Analytical workflow for (R)-2-(Methoxymethyl)-1-methylpiperazine.

Key Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of the COA data, the underlying analytical methods must be robust and well-defined. Here, we provide detailed experimental protocols for two of the most critical analyses.

Protocol 1: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: The separation of enantiomers is crucial for confirming the stereochemical integrity of the material. Chiral HPLC is the gold standard for this analysis, utilizing a chiral stationary phase to differentiate between the (R) and (S) enantiomers. The choice of a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of chiral amines and their derivatives.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase Column: Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration before use. The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape of basic analytes like piperazines.

  • Sample Preparation: Accurately weigh and dissolve the (R)-2-(Methoxymethyl)-1-methylpiperazine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for system suitability and peak identification.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as piperazine derivatives often lack a strong chromophore, a lower wavelength is typically used).

  • Analysis:

    • Inject the racemic mixture to determine the retention times of the (R) and (S) enantiomers and to verify the resolution of the method.

    • Inject the sample solution in triplicate.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Protocol 2: Impurity Profiling and Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For (R)-2-(Methoxymethyl)-1-methylpiperazine, it is invaluable for identifying potential process-related impurities and for quantifying residual solvents from the synthesis and purification steps. Headspace sampling is the preferred technique for residual solvent analysis as it minimizes matrix effects from the sample.

Instrumentation:

  • Gas chromatograph with a headspace autosampler.

  • Mass selective detector.

  • Capillary Column: DB-624 or equivalent (for residual solvents), and a less polar column such as a DB-5ms for impurity profiling.

Reagents:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Headspace grade)

  • Certified residual solvent standards.

Procedure for Residual Solvents (based on USP <467>):

  • Standard Preparation: Prepare a stock solution of the relevant residual solvents (based on the synthetic route) in DMSO. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the (R)-2-(Methoxymethyl)-1-methylpiperazine sample into a headspace vial. Add a known volume of DMSO.

  • GC-MS Conditions (Headspace):

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Scan mode from m/z 35 to 350.

  • Analysis:

    • Analyze the standard solutions to establish the calibration curve.

    • Analyze the sample solution.

    • Quantify the amount of each residual solvent in the sample against the calibration curve.

A Comprehensive Quality Control Strategy

A robust quality control strategy relies on the interplay of various analytical techniques to provide a complete picture of the compound's quality. This is not a linear process but rather an interconnected system where results from one test can inform the interpretation of another.

QC Strategy cluster_0 Structural Confirmation cluster_1 Purity Assessment cluster_2 Impurity & Contaminant Control cluster_3 Final Quality Verdict NMR_MS_FTIR NMR, MS, FTIR HPLC_GC_Purity HPLC/GC (Purity) NMR_MS_FTIR->HPLC_GC_Purity Confirms Identity GC_MS_Impurities GC-MS (Impurities) NMR_MS_FTIR->GC_MS_Impurities Aids in Impurity Structure Elucidation Chiral_HPLC_ee Chiral HPLC (ee%) HPLC_GC_Purity->Chiral_HPLC_ee Assesses Achiral Purity Release Batch Release Chiral_HPLC_ee->Release Confirms Stereochemical Integrity GC_MS_Impurities->Release Identifies & Quantifies Organic Impurities GC_HS_Solvents GC-HS (Residual Solvents) GC_HS_Solvents->Release Ensures Solvent Limits are Met ICP_MS_Metals ICP-MS (Heavy Metals) ICP_MS_Metals->Release Ensures Metal Limits are Met KF_Water Karl Fischer (Water) KF_Water->Release Controls Water Content

Caption: Interconnected quality control strategy.

By implementing these rigorous analytical standards and a comprehensive quality control strategy, researchers and drug developers can have a high degree of confidence in the quality of (R)-2-(Methoxymethyl)-1-methylpiperazine, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). 2019. [Link]

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. [Link]

  • United States Pharmacopeia. General Chapter <921> Water Determination. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of (R)-2-(Methoxymethyl)-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. (R)-2-(Methoxymethyl)-1-methylpiperazine, a substituted piperazine derivative, represents such a compound where established, specific disposal protocols may not be readily available. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in the principles of chemical safety, environmental responsibility, and regulatory compliance. The procedures outlined here are synthesized from best practices for analogous piperazine compounds and general hazardous waste management protocols.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for (R)-2-(Methoxymethyl)-1-methylpiperazine may not exist, the hazards can be inferred from related piperazine structures. Piperazine and its derivatives are often classified as corrosive and may cause skin burns and serious eye damage.[1][2] They can also be harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[3][4][5]

Anticipated Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[6]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]

  • Toxicity: May be harmful if ingested or absorbed through the skin.[7]

  • Environmental Hazard: May be harmful to aquatic life.[7][8]

It is crucial to treat this compound as hazardous waste unless determined otherwise by a qualified professional.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. This ensures the safety of the individual handling the waste.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, an impervious apron or suit should be considered.[9]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[9]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe transport and disposal.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use the original container if possible, or a new, clean, and compatible container with a tightly sealing lid. High-density polyethylene (HDPE) is often a suitable choice for organic bases.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "(R)-2-(Methoxymethyl)-1-methylpiperazine," and the approximate quantity.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[9] Piperazine derivatives can be incompatible with strong oxidizing agents and acids.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][9]

Parameter Guideline Rationale
Container Material Original container or chemically compatible (e.g., HDPE)Prevents leaks and reactions with the container.
Labeling "Hazardous Waste," Chemical Name, QuantityEnsures proper identification for safe handling and disposal.
Segregation Store separately from incompatible materialsPrevents dangerous chemical reactions.
Storage Location Designated, ventilated, secure areaMinimizes exposure risk and prevents unauthorized access.
Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3]

  • Collect: Place the absorbed or collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS office.

Disposal Pathway: Ensuring Regulatory Compliance

The disposal of (R)-2-(Methoxymethyl)-1-methylpiperazine must be conducted in accordance with all local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Disposal Workflow:

Disposal Workflow A Waste Generation (R)-2-(Methoxymethyl)-1-methylpiperazine B Hazard Assessment (Assume Hazardous) A->B C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D Segregate & Containerize (Labeled, Sealed Container) C->D E Store in Designated Area (Ventilated, Secure) D->E F Contact EHS Office (Arrange for Pickup) E->F G Licensed Waste Disposal (Transport & Final Disposition) F->G H Documentation (Maintain Records) G->H

Caption: Disposal workflow for (R)-2-(Methoxymethyl)-1-methylpiperazine.

Key Steps for Final Disposal:

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is your primary resource. They will provide guidance on specific institutional procedures and arrange for the collection of the waste.

  • Engage a Licensed Waste Disposal Company: The disposal of hazardous chemical waste must be handled by a certified hazardous waste disposal contractor.[9] Your EHS office will have approved vendors for this service.

  • Provide Documentation: Be prepared to provide the SDS of a closely related compound or a summary of the known hazards to the waste disposal company.[9]

  • Maintain Records: Keep a record of the waste generation and disposal, as required by your institution and regulatory agencies.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (R)-2-(Methoxymethyl)-1-methylpiperazine, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • Santa Cruz Biotechnology. Piperazine.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency.
  • TCI Chemicals.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.
  • G.J. CHEMICAL COMPANY, INC.
  • Hazardous Waste Experts. RCRA Regulations: What Your Waste Management Company Should Know.
  • Amazon S3. Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS.
  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
  • CymitQuimica.
  • CymitQuimica.
  • MedChemExpress. 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Cayman Chemical.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Fisher Scientific.
  • ECHEMI. 1-(2-Methoxyphenyl)
  • Fisher Scientific.
  • Tokyo Chemical Industry.
  • National Institutes of Health. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem.
  • Cole-Parmer.

Sources

Personal protective equipment for handling (R)-2-(Methoxymethyl)-1-methylpiperazine

[1][4]

Disposal & Environmental Logistics

Improper disposal of piperazines is a common compliance violation. Because they are nitrogenous bases, they must not be mixed with acid waste streams without controlled neutralization, as this generates heat.

Disposal Protocol:

  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation:

    • Do NOT mix with oxidizers (peroxides, nitric acid) -> Risk of exothermic reaction or formation of toxic N-oxides.

    • Do NOT mix with aldehydes/ketones -> Risk of polymerization or condensation.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).

  • Labeling: Must explicitly state "Basic Organic Amine Solution."

Destruction Method: The preferred method for ultimate disposal is High-Temperature Incineration with nitrogen oxide (NOx) scrubbing. This ensures the destruction of the piperazine ring and prevents environmental accumulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.